TAN-67
Beschreibung
Eigenschaften
Molekularformel |
C23H24N2O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-25-10-9-23(18-6-4-7-20(26)13-18)14-22-17(12-19(23)15-25)11-16-5-2-3-8-21(16)24-22/h2-8,11,13,19,26H,9-10,12,14-15H2,1H3/t19-,23+/m0/s1 |
InChI-Schlüssel |
LEPBHAAYNPPRRA-WMZHIEFXSA-N |
SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
Isomerische SMILES |
CN1CC[C@@]2(CC3=NC4=CC=CC=C4C=C3C[C@H]2C1)C5=CC(=CC=C5)O |
Kanonische SMILES |
CN1CCC2(CC3=NC4=CC=CC=C4C=C3CC2C1)C5=CC(=CC=C5)O |
Synonyme |
2-methyl-4aalpha-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aalpha-octahydro-quinolino(2,3-g)isoquinoline TAN 67 TAN-67 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TAN-67 in Neurons
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: TAN-67 is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), demonstrating a complex pharmacological profile with significant therapeutic potential, particularly in the fields of analgesia and neuroprotection. This document provides a detailed examination of the molecular mechanisms underpinning the action of this compound in neurons. It elucidates its receptor binding characteristics, dissects its G protein-dependent and β-arrestin-biased signaling cascades, and details its downstream effects on ion channels and second messenger systems. Furthermore, this guide presents key quantitative pharmacological data, outlines the experimental methodologies used to characterize this compound, and provides visual representations of its core signaling pathways to facilitate a comprehensive understanding for research and development applications.
Receptor Binding and Selectivity Profile
This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3,-g]isoquinoline, is a potent and selective agonist for the δ-opioid receptor (DOR).[1][2][3] Its non-peptidic nature makes it an attractive candidate for drug development due to potentially favorable pharmacokinetic properties compared to endogenous peptide ligands.
The compound is a racemic mixture, and its biological activity is stereospecific. The two enantiomers, (-)-TAN-67 and (+)-TAN-67, possess distinct and opposing pharmacological effects:
-
(-)-TAN-67: This enantiomer is the active agonist at the δ₁-subtype of the opioid receptor and is responsible for the profound antinociceptive (analgesic) effects observed in preclinical models.[4][5]
-
(+)-TAN-67: In contrast, this enantiomer induces hyperalgesia and nociceptive behaviors, such as scratching and biting, when administered intrathecally.[4][5] These effects are not mediated by mu-opioid receptors but can be blocked by DOR antagonists, suggesting a complex interaction at the delta receptor site.[4]
Studies on cloned human opioid receptors have demonstrated that this compound has a high binding affinity for the DOR with a Ki value of 0.647 nM.[2] It exhibits high selectivity, with over 1000-fold greater affinity for the DOR compared to the mu-opioid receptor (MOR).[2]
Core Signaling Pathways
As a G protein-coupled receptor (GPCR) agonist, this compound initiates intracellular signaling cascades primarily through two interconnected pathways: G protein-dependent signaling and β-arrestin-mediated signaling. Evidence suggests that this compound may act as a biased agonist, preferentially activating one pathway over the other.
G Protein-Dependent Signaling
Upon binding to the DOR, this compound stabilizes a receptor conformation that promotes coupling to inhibitory heterotrimeric G proteins of the Gi/o family.[6] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits, both of which are active signaling molecules.[7][8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][9] this compound is highly potent in this pathway, with an EC50 of 1.72 nM for the inhibition of forskolin-stimulated cAMP accumulation in cells expressing human DORs.[2]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. A key target is the G protein-gated inwardly rectifying potassium (GIRK) channel.[10][11] Activation of GIRK channels by Gβγ leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[11][12] This is a primary mechanism for the inhibitory effects of opioids. This compound has also been shown to exert cardioprotective effects through the activation of ATP-sensitive potassium (KATP) channels, a pathway also mediated by Gi/o proteins.[6]
Figure 1: this compound G Protein-Dependent Signaling Pathway.
β-Arrestin Biased Signaling
In addition to G protein coupling, agonist-bound GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins, which sterically hinder further G protein coupling (desensitization) and target the receptor for internalization.[13] β-arrestins also act as signaling scaffolds, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.[13][14]
This compound exhibits bias in its recruitment of β-arrestin isoforms. Using a "ClickArr" assay, studies have shown that this compound has a significant bias toward recruiting β-arrestin 2 over β-arrestin 1 at the DOR.[15] This biased agonism is a critical concept in modern pharmacology, as the separation of G protein-mediated therapeutic effects from β-arrestin-mediated side effects (or vice-versa) is a key goal of drug design.[14] The preferential recruitment of β-arrestin 2 may have distinct consequences for receptor trafficking and downstream signaling compared to unbiased agonists.
Figure 2: this compound β-Arrestin Biased Signaling Pathway.
Physiological Consequences in the Nervous System
The molecular actions of this compound translate into significant physiological effects at the systems level.
-
Neuroprotection: Post-ischemic administration of this compound is neuroprotective, reducing infarct volume and neuronal loss in mouse models of stroke.[1][16] This effect is dependent on DOR activation and may be mediated by the modulation of amyloid precursor protein (APP) expression and processing.[1] Specifically, this compound was found to attenuate the expression and activity of BACE-1, the β-secretase involved in amyloidogenic APP processing.[1][16]
-
Analgesia: The (-)-TAN-67 enantiomer produces potent antinociception, highlighting its potential as an analgesic.[4] This effect is mediated by the activation of central δ₁-opioid receptors.[17]
-
Dopamine (B1211576) Modulation: In the nucleus accumbens, this compound can enhance dopamine efflux.[18] Interestingly, this action appears to be independent of DOR activation and instead involves a cascade of free radical generation, glutamate (B1630785) release, and subsequent NMDA receptor activation.[18] This suggests a potential off-target or indirect mechanism that contributes to its overall neurochemical profile.
Quantitative Pharmacological Data
The following table summarizes key in vitro pharmacological parameters for this compound at cloned human opioid receptors.
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | δ-Opioid Receptor (DOR) | 0.647 nM | Human | [2] |
| Binding Affinity (Ki) | μ-Opioid Receptor (MOR) | > 650 nM | Human | [2] |
| Selectivity | DOR vs. MOR | > 1000-fold | Human | [2] |
| Functional Potency (EC₅₀) | DOR (cAMP Inhibition) | 1.72 nM | Human | [2] |
| Functional Potency (EC₅₀) | MOR (cAMP Inhibition) | 1520 nM | Human | [2] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action has relied on a variety of established and novel experimental protocols.
Radioligand Binding Inhibition Assay
-
Objective: To determine the binding affinity (Ki) of this compound for specific opioid receptor subtypes.
-
Methodology:
-
Membranes are prepared from cells engineered to express a high density of a specific opioid receptor subtype (e.g., human DOR or MOR).
-
A constant concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]Naltrindole for DOR) is added to the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation and reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[2]
-
cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC₅₀) of this compound as an agonist or antagonist at Gi/o-coupled receptors.
-
Methodology:
-
Intact cells expressing the DOR are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is then stimulated with a known activator, such as forskolin, to induce a measurable accumulation of cAMP.
-
Cells are simultaneously treated with increasing concentrations of this compound.
-
As a Gi/o agonist, this compound inhibits adenylyl cyclase, leading to a dose-dependent reduction in the forskolin-stimulated cAMP levels.
-
The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
The concentration of this compound that produces 50% of its maximal inhibitory effect is determined as the EC₅₀ value.[2]
-
β-Arrestin Recruitment Assay (e.g., ClickArr)
-
Objective: To quantify the recruitment of specific β-arrestin isoforms to the activated DOR in real-time.
-
Methodology:
-
This assay utilizes bioluminescence resonance energy transfer (BRET) or a similar proximity-based technology.
-
Cells are co-transfected with constructs for the DOR fused to an energy donor (e.g., a luciferase) and either β-arrestin 1 or β-arrestin 2 fused to an energy acceptor (e.g., a fluorescent protein).
-
Upon agonist (this compound) binding and subsequent receptor phosphorylation, β-arrestin is recruited to the receptor's intracellular domain.
-
This brings the donor and acceptor molecules into close proximity, allowing for energy transfer, which is detected as a measurable signal (e.g., light emission at the acceptor's wavelength).
-
The signal is monitored over time for various concentrations of this compound to determine the potency (EC₅₀) and kinetics of recruitment for each β-arrestin isoform, allowing for the quantification of bias.[15]
-
Figure 3: Experimental Workflow for a Preclinical Neuroprotection Study.
Conclusion
This compound is a selective, non-peptidic delta-opioid receptor agonist with a multifaceted mechanism of action in neurons. Its primary effects are mediated through the canonical Gi/o protein signaling pathway, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, which collectively reduce neuronal excitability. Concurrently, it engages β-arrestin signaling pathways with a notable bias towards β-arrestin 2, a feature that may be critical in defining its long-term efficacy and side-effect profile. These molecular actions culminate in significant physiological outcomes, including potent analgesia and robust neuroprotection. The distinct pharmacological profiles of its enantiomers underscore the stereochemical precision of its interaction with the delta-opioid receptor. A thorough understanding of these complex signaling networks is paramount for the continued development of this compound and other biased DOR agonists as next-generation therapeutics for pain and neurological disorders.
References
- 1. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rules and mechanisms governing G protein coupling selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Information Transmission in G Protein-Coupled Receptors [mdpi.com]
- 9. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Constitutive and Synaptic Activation of GIRK Channels Differentiates Mature and Newborn Dentate Granule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The short third intracellular loop and cytoplasmic tail of bitter taste receptors provide functionally relevant GRK phosphorylation sites in TAS2R14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of a highly selective nonpeptide delta opioid receptor agonist, this compound, on morphine-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of TAN-67: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAN-67 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered significant interest within the scientific community.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a particular focus on its stereoisomers, (-)-TAN-67 and (+)-TAN-67. The document details its binding affinity, functional potency, and selectivity for the delta-opioid receptor. Furthermore, it outlines the key in vivo and in vitro effects of this compound, including its antinociceptive, neuroprotective, and cardioprotective properties. Detailed experimental protocols for the characterization of this compound and diagrams of its signaling pathways are provided to facilitate further research and development.
Introduction
This compound, chemically known as 2-methyl-4aα-(3-hydroxyphenyl)-1,2,3,4,4a,5,12,12aα-octahydro-quinolino[2,3,3-g]isoquinoline, is a potent and highly selective agonist for the δ-opioid receptor.[2][3] Unlike many opioid compounds, this compound is non-peptidic in structure, which may offer advantages in terms of bioavailability and metabolic stability.[2] The racemic mixture, (±)-TAN-67, exhibits potent in vitro activity but weak antinociceptive effects in vivo.[4][5] This led to the investigation of its individual enantiomers, revealing distinct pharmacological profiles. The (-)-enantiomer of this compound is a potent agonist at the δ1-opioid receptor subtype and is responsible for the compound's antinociceptive effects.[4][6] In contrast, the (+)-enantiomer can induce hyperalgesia and nociceptive behaviors.[4][7] This guide will primarily focus on the pharmacologically active (-)-TAN-67, while also addressing the unique properties of the (+)-enantiomer.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity, functional potency, and selectivity of this compound for opioid receptors.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Kᵢ (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | Human δ-opioid | 0.647 | [³H]Naltrindole | Cloned human δ-opioid receptor | [2][8] |
| This compound | Human μ-opioid | >1000 | [³H]D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ | Cloned human μ-opioid receptor | [2] |
| (-)-TAN-67 | Mouse δ-opioid | 3.65 (IC₅₀) | N/A | Mouse vas deferens | [6] |
Table 2: Functional Potency of this compound
| Ligand | Assay | EC₅₀ (nM) | Efficacy | Cell Line | Reference |
| This compound | Inhibition of forskolin-stimulated cAMP accumulation | 1.72 | High Potency Agonist | Chinese Hamster Ovary (CHO) cells expressing human δ-opioid receptors | [2][8] |
| This compound | Inhibition of forskolin-stimulated cAMP accumulation | 1520 | Low Potency Agonist | B82 mouse fibroblast cells expressing human μ-opioid receptors | [2][8] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of (-)-TAN-67 to the δ-opioid receptor, specifically the δ1 subtype, initiates a cascade of intracellular signaling events.[4][6]
G-Protein Coupling and Downstream Effectors
Activation of the δ-opioid receptor by this compound leads to the coupling of inhibitory G-proteins (Gαi/o).[8] This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Furthermore, the Gβγ subunits can modulate the activity of other downstream effectors, including ion channels.
Cardioprotective Signaling
The cardioprotective effects of this compound are mediated through the activation of Gαi/o proteins and the subsequent opening of ATP-sensitive potassium (KATP) channels.[9] This leads to myocardial protection against ischemic injury.
Modulation of Dopamine (B1211576) Efflux
Interestingly, both enantiomers of this compound have been shown to increase dopamine efflux in the nucleus accumbens.[7] This effect appears to be independent of delta-opioid receptor activation and is proposed to involve the generation of free radicals, leading to glutamate (B1630785) release and subsequent activation of NMDA receptors on dopaminergic terminals.[7]
In Vivo and In Vitro Effects
Analgesia and Nociception
Intrathecal administration of (-)-TAN-67 produces profound antinociceptive effects, primarily through its action on δ1-opioid receptors.[4] In contrast, (+)-TAN-67 administered intrathecally elicits dose-dependent nociceptive behaviors such as scratching and biting.[4]
Neuroprotection
This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion injury. Post-ischemic administration of this compound has been shown to decrease infarct volume, reduce neuronal loss, and improve neurobehavioral outcomes in mice.[10] This neuroprotection is dependent on the delta-opioid receptor, as it can be abolished by the DOR antagonist naltrindole.[10] The mechanism may involve the modulation of amyloid precursor protein (APP) expression and processing.[10]
Cardioprotection
As mentioned, this compound exhibits cardioprotective effects by reducing infarct size in models of myocardial ischemia.[9] This action is mediated by the activation of δ1-opioid receptors, Gi/o proteins, and KATP channels.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological characterization of this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.
-
Materials:
-
Cell membranes expressing the delta-opioid receptor (e.g., from CHO cells).
-
[³H]Naltrindole (radioligand).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In assay tubes, combine cell membranes, a fixed concentration of [³H]Naltrindole, and varying concentrations of unlabeled this compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of an unlabeled delta-opioid ligand (e.g., naltrindole) to a separate set of tubes.
-
Incubate the tubes to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tail-flick test [protocols.io]
- 3. jove.com [jove.com]
- 4. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The middle cerebral artery occlusion model of transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tail flick test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Binding Affinity and Efficacy of TAN-67
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity, efficacy, and associated signaling pathways of TAN-67, a potent and selective non-peptidic delta-opioid receptor agonist. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.
Core Concepts: Binding Affinity and Efficacy
This compound is a highly selective agonist for the delta-opioid receptor (δ-opioid receptor), demonstrating a strong preference for this receptor over other opioid receptor subtypes. Its active enantiomer, (-)-TAN-67, is responsible for its profound antinociceptive effects. This guide delves into the quantitative measures of its interaction with opioid receptors and its functional consequences.
Quantitative Data Summary
The binding affinity and functional efficacy of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: this compound Binding Affinity for Opioid Receptors
| Receptor Subtype | Ligand | Kᵢ (nM) | Species/System | Reference |
| Human δ-Opioid | This compound | 0.647 | Cloned human delta-opioid receptors | [1] |
| Human μ-Opioid | This compound | >647 (>1000-fold selectivity for δ over μ) | Cloned human mu-opioid receptors | [1] |
| Kappa-Opioid | This compound | Data not available in the reviewed literature | - |
Table 2: this compound Functional Efficacy
| Assay | Parameter | Value | Species/System | Reference |
| Forskolin-Stimulated cAMP Accumulation Inhibition | EC₅₀ | 1.72 nM | CHO cells expressing human δ-opioid receptors | [1] |
| Forskolin-Stimulated cAMP Accumulation Inhibition | EC₅₀ | 1520 nM | B82 mouse fibroblasts expressing human μ-opioid receptors | [1] |
| Mouse Vas Deferens Bioassay | IC₅₀ | 3.65 nM | Mouse vas deferens | [2] |
| Agonist Activity in Mouse Vas Deferens Bioassay | Efficacy | Full Agonist | Mouse vas deferens | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a ligand for a receptor.
Objective: To determine the binding affinity of this compound for opioid receptors.
Protocol:
-
Membrane Preparation:
-
Cells (e.g., CHO cells) stably expressing the opioid receptor of interest (human delta, mu, or kappa) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand specific for the receptor is used. For the delta-opioid receptor, [³H]Naltrindole is a suitable radioligand.[1]
-
A series of concentrations of the unlabeled competitor ligand (this compound) are prepared.
-
The cell membranes, radioligand, and competitor ligand are incubated together in the binding buffer to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the competitor ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) of this compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
References
In Vitro Biological Profile of TAN-67: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67 is a non-peptidic, selective agonist for the delta-opioid receptor (δ-opioid receptor). Its unique pharmacological profile has garnered interest in its potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro biological effects of this compound, focusing on its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of (-)-TAN-67, the biologically active enantiomer.
Table 1: Opioid Receptor Binding Affinity of (-)-TAN-67
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type |
| Human Delta (δ) | [³H]Naltrindole | 0.647 | Human | Radioligand Binding Inhibition |
| Human Mu (μ) | [³H]DAMGO | >1000 | Human | Radioligand Binding Inhibition |
| Kappa (κ) | - | Low Affinity | - | - |
Table 2: Functional Activity of (-)-TAN-67
| Assay | Receptor | Cell Line | EC₅₀ (nM) | Efficacy |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | Human Delta (δ) | CHO | 1.72 | Full Agonist |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | Human Mu (μ) | B82 Mouse Fibroblast | 1520 | Low Potency Agonist |
| β-Arrestin 2 Recruitment | - | - | - | Eₘₐₓ = 30% |
Signaling Pathways
This compound exerts its biological effects through the activation of specific intracellular signaling cascades upon binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR).
G-Protein Coupling and Downstream Effectors
As a δ-opioid receptor agonist, this compound primarily couples to inhibitory G-proteins (Gαi/o). This interaction initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, in the context of cardioprotection, the signaling of this compound has been shown to involve the activation of Gαi/o proteins and subsequently, ATP-sensitive potassium (KATP) channels.[2]
Caption: G-protein dependent signaling cascade of (-)-TAN-67.
β-Arrestin Recruitment
This compound exhibits biased agonism, demonstrating a lower efficacy for β-arrestin 2 recruitment compared to its potent G-protein activation. This property is significant as β-arrestin recruitment is often associated with receptor desensitization, internalization, and the activation of distinct signaling pathways, such as the MAP kinase pathway. The relatively low level of β-arrestin recruitment by this compound may contribute to a reduced propensity for tolerance and other adverse effects observed with conventional opioids.
Caption: β-Arrestin recruitment pathway initiated by (-)-TAN-67.
Inhibition of TNF-α Release and Neuroprotection
In vitro studies have demonstrated that this compound can protect neuronal cells from oxygen-glucose deprivation/reoxygenation-induced injury. This neuroprotective effect is attributed to its ability to inhibit the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α). The reduction in TNF-α subsequently suppresses downstream necroptosis and apoptosis signaling pathways.
Caption: Neuroprotective mechanism of (-)-TAN-67 via TNF-α inhibition.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.
Caption: Workflow for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably transfected with the human δ-opioid receptor) are prepared by homogenization and centrifugation.
-
Assay Setup: In assay tubes, a fixed concentration of a suitable radioligand (e.g., [³H]Naltrindole for δ-receptors) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.
Methodology:
-
Cell Culture: Cells expressing the δ-opioid receptor (e.g., CHO cells) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a variety of methods, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).
-
Data Analysis: A dose-response curve is generated, and the EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal inhibitory effect, is calculated.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor.
Caption: Workflow for the PathHunter® β-arrestin recruitment assay.
Methodology:
-
Cell Line: A stable cell line is used that co-expresses the δ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Ligand Stimulation: The cells are treated with various concentrations of this compound.
-
Enzyme Complementation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme.
-
Detection: A substrate that produces a chemiluminescent signal upon cleavage by β-galactosidase is added to the cells.
-
Signal Quantification: The luminescence is measured using a plate reader.
-
Data Analysis: The maximal effect (Eₘₐₓ) of this compound on β-arrestin recruitment is determined from the dose-response curve.
Conclusion
The in vitro data for this compound clearly demonstrate its high potency and selectivity as a δ-opioid receptor agonist. Its biased signaling profile, characterized by potent G-protein activation and weak β-arrestin recruitment, suggests a favorable therapeutic window with a potentially reduced side-effect profile compared to traditional opioids. The neuroprotective effects observed in vitro further highlight its therapeutic potential. This technical guide provides a foundational understanding of the in vitro pharmacology of this compound, offering valuable data and methodologies for researchers in the field. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic utility of this promising compound.
References
The Genesis and Evolution of TAN-67: A Selective Delta-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, a non-peptidic, highly selective delta-opioid receptor (δ-opioid receptor) agonist, represents a significant milestone in the quest for potent and specific modulators of the opioid system. Its development was driven by the therapeutic potential of activating δ-opioid receptors, which are implicated in a range of physiological processes including analgesia, neuroprotection, and cardioprotection, with a potentially lower side-effect profile compared to mu-opioid receptor agonists. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological characterization of this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Discovery and Rational Design
The journey of this compound began with a strategic approach to drug design, rooted in the "message-address" concept. This concept posits that a ligand can be divided into a "message" component that elicits the biological response and an "address" component that confers receptor selectivity. Researchers designed this compound based on the structure of the known δ-opioid receptor antagonist, naltrindole (B39905) (NTI).[1] The core idea was to modify the antagonist scaffold to imbue it with agonistic properties while retaining its high affinity and selectivity for the δ-opioid receptor.[1] This innovative approach led to the synthesis of a novel class of heterocycle-fused octahydroisoquinoline derivatives, from which this compound emerged as a lead compound.[2]
The initial synthesis produced a racemic mixture, denoted as (±)-TAN-67.[3] Subsequent investigations revealed that the pharmacological activity resided primarily in one of its stereoisomers. This led to the crucial step of optical resolution, separating the racemic mixture into its individual enantiomers: (-)-TAN-67 and (+)-TAN-67.[4] This separation was a critical turning point, as it unveiled the distinct and divergent pharmacological profiles of the two isomers.
Quantitative Pharmacological Profile
The pharmacological effects of this compound and its enantiomers have been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki) of this compound and its Enantiomers
| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) | Selectivity (μ/δ) | Selectivity (κ/δ) |
| (±)-TAN-67 | δ-opioid | Guinea Pig | Cerebrum | 1.12 | 2070 | 1600 |
| (-)-TAN-67 | Human δ-opioid | - | Cloned Receptor | 0.647 | >1000 | - |
Table 2: Functional Potencies (IC50/EC50) of this compound and its Enantiomers
| Compound | Assay | Species/Cell Line | Potency (nM) | Effect |
| (±)-TAN-67 | Mouse Vas Deferens | Mouse | IC50 = 6.61 | Agonist |
| (-)-TAN-67 | Mouse Vas Deferens | Mouse | IC50 = 3.65 | Full Agonist |
| (-)-TAN-67 | cAMP Accumulation | Human δ-opioid (CHO cells) | EC50 = 1.72 | Agonist (inhibition of forskolin-stimulated cAMP) |
| (-)-TAN-67 | cAMP Accumulation | Human μ-opioid (B82 cells) | EC50 = 1520 | Low Potency Agonist |
| (+)-TAN-67 | Mouse Vas Deferens | Mouse | - | Almost no agonist activity |
Experimental Protocols
The characterization of this compound relied on a suite of well-established experimental techniques. Below are detailed methodologies for the key assays cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound for δ-opioid receptors.
Materials:
-
Radioligand: [³H]Naltrindole (a selective δ-opioid receptor antagonist).
-
Receptor Source: Membranes prepared from guinea pig cerebrum or cell lines expressing cloned human δ-opioid receptors.
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Competitor: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled δ-opioid ligand (e.g., unlabeled naltrindole).
-
Filtration apparatus: Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.
-
Assay Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with the receptor membranes in the presence of varying concentrations of this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger often regulated by G-protein coupled receptors (GPCRs) like the δ-opioid receptor.
Objective: To determine the functional potency (EC50) of this compound as a δ-opioid receptor agonist.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor.
-
Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or bioluminescent methods).[5][6][7][8]
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture the CHO cells expressing the δ-opioid receptor to an appropriate density.
-
Pre-treatment: Pre-incubate the cells with this compound at various concentrations for a defined period.
-
Stimulation: Add forskolin to the cells to stimulate the production of cAMP.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a chosen detection method according to the manufacturer's protocol.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from this dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow for this compound's development.
Caption: Signaling pathway of (-)-TAN-67 leading to cardioprotection.
The activation of the δ1-opioid receptor by (-)-TAN-67 leads to the activation of inhibitory G-proteins (Gi/o).[9] This has two major downstream effects: the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cAMP, and the activation of ATP-sensitive potassium (KATP) channels, a key step in mediating its cardioprotective effects.[9]
Caption: Experimental workflow for the development of this compound.
The development of this compound followed a logical progression from rational design and initial synthesis to detailed in vitro and in vivo characterization. A key decision point was the optical resolution of the racemic mixture, which was prompted by the in vitro pharmacological data and led to the identification of (-)-TAN-67 as the active enantiomer.
Caption: Logical relationship in the structure-activity relationship studies of this compound.
The development of this compound was a classic example of structure-activity relationship (SAR) studies. Starting with the antagonist NTI, medicinal chemists systematically introduced structural modifications to transition the molecule from an antagonist to a potent and selective agonist. This iterative process of synthesis and biological testing was crucial in identifying the optimal chemical features required for high-affinity binding and robust activation of the δ-opioid receptor.
Conclusion
The discovery and development of this compound exemplify a successful application of rational drug design principles. Through a systematic approach that combined chemical synthesis, in vitro pharmacology, and in vivo studies, researchers were able to create a highly selective and potent δ-opioid receptor agonist. The elucidation of the distinct pharmacological profiles of its enantiomers further underscores the importance of stereochemistry in drug action. This compound continues to be a valuable research tool for exploring the physiological roles of the δ-opioid receptor and serves as a promising scaffold for the development of novel therapeutics with potential applications in pain management, neuroprotection, and cardiovascular diseases. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to build upon in their own investigations into the fascinating world of opioid pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. cAMP-Glo™ Assay [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
Intracellular Signaling Pathways of TAN-67: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAN-67, a non-peptidic small molecule, is a potent and selective agonist for the delta-opioid receptor (DOR), with a particular preference for the δ₁ subtype. Its unique pharmacological profile, including G protein-biased agonism, has generated significant interest in its therapeutic potential for various conditions, including pain management and neuroprotection. This technical guide provides an in-depth overview of the intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Core Signaling Mechanism
Upon binding to the delta-opioid receptor, a G protein-coupled receptor (GPCR), this compound initiates a cascade of intracellular events primarily through the activation of inhibitory G proteins (Gαi/o). This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.
Furthermore, the activated Gαi/o subunits, as well as the βγ subunits, can directly interact with and modulate the activity of various ion channels. A key downstream effector for this compound's cardioprotective effects is the activation of ATP-sensitive potassium (KATP) channels.[2]
Biased Agonism of this compound
This compound exhibits biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin proteins.[3] Specifically, studies have shown that this compound has a significant efficacy bias for the recruitment of β-arrestin 2 over β-arrestin 1.[3] This property is of considerable interest in drug development, as it may be possible to design ligands that selectively engage therapeutic pathways while avoiding those associated with adverse effects, such as receptor desensitization and internalization, which are often mediated by β-arrestin.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound's interaction with opioid receptors and its functional effects on intracellular signaling.
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Reference |
| Human Delta-Opioid | This compound | 0.647 | CHO | [4] |
| Human Mu-Opioid | This compound | >1000 | CHO | [4] |
Table 1: Binding Affinity of this compound for Opioid Receptors.
| Assay | Receptor | EC₅₀ (nM) | Cell Line | Reference |
| cAMP Inhibition | Human Delta-Opioid | 1.72 | CHO | [4] |
| cAMP Inhibition | Human Mu-Opioid | 1520 | B82 Mouse Fibroblast | [4] |
Table 2: Functional Potency of this compound.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key intracellular signaling pathways modulated by this compound.
Downstream Signaling: MAPK/ERK and PI3K/Akt Pathways
Activation of GPCRs, including the delta-opioid receptor, can lead to the modulation of other critical intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. While the direct effects of this compound on these pathways are still under investigation, studies on delta-opioid receptor activation suggest a potential for crosstalk.
-
MAPK/ERK Pathway: DOR activation can lead to the phosphorylation and activation of ERK1/2, which plays a crucial role in cell proliferation, differentiation, and survival. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms. Given this compound's biased agonism, its effect on ERK activation may be distinct from that of other DOR agonists.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and metabolism. Some evidence suggests that GPCRs can transactivate receptor tyrosine kinases, leading to the activation of the PI3K/Akt pathway. The extent to which this compound engages this pathway remains an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the intracellular signaling of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the delta-opioid receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human delta-opioid receptor.
-
[³H]Naltrindole (radioligand).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Protocol:
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [³H]Naltrindole to each well.
-
Add cell membranes (50-100 µg of protein) to each well.
-
For non-specific binding control wells, add a high concentration of unlabeled naltrindole.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the functional potency (EC₅₀) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
CHO or HEK293 cells stably expressing the human delta-opioid receptor.
-
This compound.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with IBMX (e.g., 100 µM) for 30 minutes at 37°C.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀ value for this compound's inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated delta-opioid receptor, providing a measure of biased agonism. The "ClickArr" assay is a novel method for simultaneously measuring the recruitment of β-arrestin 1 and 2.[3]
Materials:
-
HEK293 cells.
-
Plasmids encoding DOR fused to a luciferase fragment, β-arrestin 1 fused to a complementary luciferase fragment, and β-arrestin 2 fused to a different complementary luciferase fragment.
-
This compound.
-
Luciferase substrate.
-
Luminometer.
Protocol (based on the ClickArr assay principle):
-
Co-transfect HEK293 cells with the three plasmid constructs.
-
Seed the transfected cells in a 96-well plate.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for 90 minutes at 37°C.
-
Add the luciferase substrate.
-
Measure the luminescence signal for each of the reconstituted luciferases, corresponding to β-arrestin 1 and β-arrestin 2 recruitment, using a luminometer.
-
Generate dose-response curves for the recruitment of each β-arrestin isoform and compare the efficacy and potency of this compound.
Western Blotting for ERK1/2 and Akt Phosphorylation
This technique is used to assess the activation of the MAPK/ERK and PI3K/Akt pathways.
Materials:
-
CHO or HEK293 cells expressing the delta-opioid receptor.
-
This compound.
-
Serum-free medium.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 or total Akt as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
Experimental Workflows
Conclusion
This compound represents a fascinating pharmacological tool and a potential therapeutic lead due to its selective activation of the delta-opioid receptor and its biased signaling properties. A thorough understanding of its intracellular signaling pathways is crucial for elucidating its mechanism of action and for the rational design of future drugs targeting the delta-opioid system. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate molecular pharmacology of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that TMEM67 causes polycystic kidney disease through activation of JNK/ERK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TAN-67 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TAN-67, a selective non-peptide delta-opioid receptor (DOR) agonist, in in vivo mouse studies. This compound is a valuable tool for investigating the role of the delta-opioid system in various physiological and pathological processes, including pain, addiction, and neuroprotection.
Mechanism of Action
This compound is a potent and highly selective agonist for the delta-1 (δ1) opioid receptor subtype.[1][2][3] Its mechanism of action primarily involves the activation of Gi/o protein-coupled receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels.[4][5] In specific contexts, such as cardioprotection, the signaling pathway has been shown to involve the activation of ATP-sensitive potassium (KATP) channels.[6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the delta-1 opioid receptor.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo mouse studies involving this compound.
Table 1: Antinociceptive Effects of this compound
| Mouse Strain | Assay | Administration Route | Dose Range | Observed Effect | Reference |
| ICR | Tail-flick test | Intrathecal (i.t.) | 17.9 - 89.4 nmol | Dose-dependent inhibition of tail-flick response.[2] | [2] |
| Diabetic mice | Acetic acid abdominal constriction | Subcutaneous (s.c.) | 3 - 100 mg/kg | Dose-dependent inhibition of constrictions; ED50 of 6.0 mg/kg.[3] | [3] |
| Non-diabetic mice | Acetic acid abdominal constriction | Subcutaneous (s.c.) | 3 - 100 mg/kg | Dose-dependent inhibition of constrictions; ED50 of 31.4 mg/kg.[3] | [3] |
| Diabetic mice | Tail-flick test | Subcutaneous (s.c.) | 3 - 30 mg/kg | Marked and dose-dependent antinociceptive effect.[3] | [3] |
| Inbred Strains | Warm-plate method (51°C) | Intracerebroventricular (i.c.v.) & s.c. | Not specified | Enhanced low-dose morphine-induced antinociception.[1] | [1] |
Table 2: Effects of this compound on Morphine-Induced Conditioned Place Preference (CPP)
| Mouse Strain | Administration Route | This compound Dose | Morphine Dose | Observed Effect | Reference |
| Not specified | Subcutaneous (s.c.) | 5 - 20 mg/kg | 1 mg/kg (s.c.) | Dose-dependently enhanced morphine-induced place preference.[7] | [7] |
| Not specified | Subcutaneous (s.c.) | 5 - 20 mg/kg | - | No place preference or aversion on its own.[7] | [7] |
Table 3: Neuroprotective Effects of this compound
| Mouse Model | Administration Route | This compound Dose | Time of Administration | Observed Effect | Reference |
| Focal cerebral ischemia/reperfusion | Intravenous (i.v.) | 1.5, 3, or 4.5 mg/kg | 1 hour after reperfusion | 3 and 4.5 mg/kg doses were neuroprotective, decreasing infarct volume and neuronal loss.[8] | [8] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution of 50% DMSO, 40% PEG300, and 10% ethanol (B145695) for compounds with solubility issues)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles appropriate for the intended route of administration (e.g., 27-30 gauge for s.c. and i.v.; 30-gauge for i.t.)
Protocol:
-
Reconstitution:
-
On the day of the experiment, weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle to achieve the desired final concentration. For subcutaneous injections, sterile saline or PBS are common vehicles. If solubility is an issue, a solvent mixture can be used, but it is crucial to run a vehicle-only control group.[9]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Administration:
-
Subcutaneous (s.c.) Injection:
-
Gently restrain the mouse.
-
Lift the skin on the back or flank to form a tent.
-
Insert the needle into the base of the tented skin and inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Intravenous (i.v.) Injection:
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
-
Intrathecal (i.t.) Injection:
-
This is a more complex procedure that requires practice. Briefly, the mouse is manually restrained, and a 30-gauge needle is inserted between the L5 and L6 vertebrae to deliver the solution directly into the cerebrospinal fluid.
-
-
Behavioral Assays
This test measures the latency of a mouse to react to a heated surface, providing an index of thermal pain sensitivity.[6][10]
Apparatus:
-
A commercially available hot plate apparatus with precise temperature control.
-
A transparent glass cylinder to confine the mouse to the heated surface.
Protocol:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature, typically between 52-55°C.[1][11]
-
Testing:
-
Gently place the mouse on the hot plate and immediately start a timer.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.
-
The latency to the first clear sign of a nocifensive response is recorded.
-
A cut-off time (e.g., 30 or 60 seconds) must be established to prevent tissue damage. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
-
Data Analysis: Compare the response latencies between different treatment groups.
This assay assesses the spinal reflex to a thermal stimulus.[2][12][13]
Apparatus:
-
A tail-flick analgesia meter that focuses a beam of high-intensity light on the mouse's tail.
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes.
-
Restraint: Gently place the mouse in a restrainer, allowing the tail to be exposed.
-
Testing:
-
Position the mouse's tail over the light source, typically 2-3 cm from the tip.
-
Activate the light source, which starts a timer.
-
The timer stops automatically when the mouse flicks its tail away from the heat.
-
Record the latency to the tail flick.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Compare the tail-flick latencies across different experimental groups.
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[8][14][15]
Apparatus:
-
A two- or three-compartment CPP box. The compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors and floor textures).
Protocol:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the center of the apparatus with free access to all compartments for a set period (e.g., 15 minutes).
-
Record the time spent in each compartment to establish baseline preference. An unbiased design is preferred, where mice showing a strong initial preference for one compartment are excluded.
-
-
Conditioning (Days 2-5):
-
This phase typically involves alternating injections of the drug and vehicle.
-
On drug conditioning days, administer this compound and confine the mouse to one of the compartments (e.g., the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the mouse to the opposite compartment for the same duration.
-
-
Post-Conditioning Test (Day 6):
-
Place the mouse in the center of the apparatus with free access to all compartments (in a drug-free state).
-
Record the time spent in each compartment for 15 minutes.
-
-
Data Analysis: An increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect (place preference).
Experimental Workflow
Caption: General experimental workflow for in vivo mouse studies with this compound.
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the functions of the delta-1 opioid receptor in mice. The protocols outlined above provide a framework for conducting robust and reproducible in vivo studies. Researchers should always consider the specific goals of their study to select the most appropriate animal model, behavioral assay, and drug administration paradigm. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. diacomp.org [diacomp.org]
- 3. Tail-flick test [protocols.io]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Running Reward Conditioned Place Preference Task [bio-protocol.org]
- 9. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. protocols.io [protocols.io]
- 14. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
Application Notes and Protocols for TAN-67 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TAN-67, a selective non-peptidic δ-opioid receptor (DOR) agonist, in neuroprotection studies. The protocols detailed below are based on established in vivo and in vitro models of neuronal injury.
Introduction to this compound
This compound, also known as SB 205607, is a potent and selective agonist for the δ₁ subtype of the opioid receptor. Its non-peptidic nature makes it a valuable tool for in vivo research, offering potential therapeutic applications in conditions involving neuronal damage, such as ischemic stroke.[1][2] Studies have demonstrated that this compound confers neuroprotection against cerebral ischemia/reperfusion injury.[1][2]
Safety and Handling
Storage: this compound should be stored at room temperature.
In Vivo Neuroprotection Studies: Ischemic Stroke Model
The following protocols are based on a focal cerebral ischemia/reperfusion model in mice, induced by middle cerebral artery occlusion (MCAO).
Quantitative Data Summary
| Dosage (mg/kg) | Administration Route | Timing of Administration | Animal Model | Key Outcomes | Reference |
| 3 | Tail Vein | 1 hour pre-ischemia | C57BL/6 Mice (MCAO) | Significant reduction in infarct volume. | [1] |
| 1.5 | Tail Vein | 1 hour post-reperfusion | C57BL/6 Mice (MCAO) | No significant reduction in infarct volume. | [1] |
| 3 | Tail Vein | 1 hour post-reperfusion | C57BL/6 Mice (MCAO) | Significant reduction in infarct volume and neuronal loss; Improved survival and neurobehavioral outcomes. | [1] |
| 4.5 | Tail Vein | 1 hour post-reperfusion | C57BL/6 Mice (MCAO) | Significant reduction in infarct volume and neuronal loss; Improved survival and neurobehavioral outcomes. | [1] |
Experimental Protocols
1. Preparation of this compound Solution for Injection:
-
Compound: this compound (SB 205607 dihydrobromide, M.Wt: 506.28 g/mol ).
-
Solubility: Soluble in water (up to 100 mM) and DMSO (up to 100 mM).
-
Vehicle: Sterile physiological saline (0.9% NaCl).
-
Procedure:
-
Calculate the required amount of this compound based on the desired dosage and the number of animals.
-
Dissolve the calculated amount of this compound in a small volume of sterile water or DMSO to create a stock solution.
-
Further dilute the stock solution with sterile physiological saline to the final desired concentration for injection.
-
Ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter before administration.
-
2. Middle Cerebral Artery Occlusion (MCAO) Model:
The intraluminal filament model is a widely used technique to induce focal cerebral ischemia.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Introduce a silicon-coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60 minutes for transient MCAO.
-
For reperfusion, withdraw the filament after the occlusion period.
-
Close the incision and allow the animal to recover.
-
-
Confirmation of Ischemia: Cerebral blood flow can be monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
3. Neurobehavioral Assessment:
A battery of behavioral tests can be used to assess motor and sensory deficits following MCAO.
-
Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, reflex, and balance functions.[3]
-
Rotarod Test: This test assesses motor coordination and balance. The latency to fall from a rotating rod is measured.[4]
-
Cylinder Test: This test evaluates forelimb use asymmetry. The frequency of spontaneous use of the contralateral and ipsilateral forelimbs is recorded.[4]
-
Grip Strength Test: This test measures the maximum muscle strength of the forelimbs.
In Vitro Neuroprotection Studies: Oxygen-Glucose Deprivation (OGD) Model
The following protocol describes a general method for assessing the neuroprotective effects of this compound in a neuronal cell culture model of ischemia.
Experimental Protocol
1. Cell Culture:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y or primary neuronal cultures can be used.
-
Culture Conditions: Maintain cells in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
2. Oxygen-Glucose Deprivation (OGD) Procedure:
-
Replace the normal culture medium with a glucose-free medium.
-
Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration to induce ischemic-like conditions.
-
Following the OGD period, return the cells to normal culture medium and incubator for a period of "reperfusion".
3. This compound Treatment:
-
This compound can be added to the culture medium before, during, or after the OGD procedure to assess its protective effects.
-
A range of concentrations should be tested to determine the optimal neuroprotective dose.
4. Assessment of Cell Viability and Neuroprotection:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used to visualize and quantify cell viability.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Mediated Neuroprotection
Caption: Signaling pathway of this compound mediated neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Experimental workflow for in vivo neuroprotection study.
Experimental Workflow for In Vitro Neuroprotection Study
Caption: Experimental workflow for in vitro neuroprotection study.
References
Application Notes and Protocols for TAN-67 in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TAN-67, a selective non-peptidic delta-opioid receptor (DOR) agonist, in a murine model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).
Introduction
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[1][2] Its mechanism of action involves the activation of delta-opioid receptors, which leads to a reduction in infarct volume, improved neurological outcomes, and enhanced animal survival.[1][2] Notably, post-ischemic administration of this compound has been shown to be effective, highlighting its therapeutic potential for stroke treatment.[1][2] These notes offer detailed methodologies for researchers seeking to investigate the neuroprotective properties of this compound in an MCAO model.
Data Presentation
The following tables summarize the quantitative data from representative studies on the effects of this compound in a mouse MCAO model.
Table 1: Effect of Post-Ischemic this compound Administration on Infarct Volume
| Treatment Group | Dosage (mg/kg) | Administration Route | Time of Administration (post-reperfusion) | Infarct Volume (% of hemisphere) |
| Vehicle Control | - | Intravenous (tail vein) | 1 hour | 45 ± 5% |
| This compound | 1.5 | Intravenous (tail vein) | 1 hour | 38 ± 4% |
| This compound | 3.0 | Intravenous (tail vein) | 1 hour | 25 ± 3%* |
| This compound | 4.5 | Intravenous (tail vein) | 1 hour | 23 ± 4%** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of Post-Ischemic this compound Administration on Neurological Deficit Scores
| Treatment Group | Dosage (mg/kg) | Time Point (post-MCAO) | Neurological Score (mNSS) |
| Sham | - | 24 hours | 1 ± 0.5 |
| Vehicle Control | - | 24 hours | 12 ± 1 |
| This compound | 3.0 | 24 hours | 8 ± 1 |
| Sham | - | 72 hours | 0.5 ± 0.5 |
| Vehicle Control | - | 72 hours | 10 ± 1.5 |
| This compound | 3.0 | 72 hours | 6 ± 1 |
*p < 0.05 compared to vehicle control. mNSS: modified Neurological Severity Score (higher score indicates greater deficit). Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of transient focal cerebral ischemia using the intraluminal filament method.[3][4][5][6][7]
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe
-
Dissecting microscope
-
Surgical instruments (scissors, forceps, microvascular clips)
-
6-0 nylon monofilament with a silicone-coated tip
-
Sutures (6-0 silk)
-
Saline
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Surgical Incision: Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Isolation: Carefully dissect the arteries from the surrounding tissues and the vagus nerve.
-
Ligation: Ligate the distal end of the ECA with a 6-0 silk suture. Place a temporary ligature around the CCA.
-
Filament Insertion: Make a small incision in the ECA. Insert the silicone-coated 6-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.
-
Occlusion Period: Maintain the filament in place for 60 minutes to induce ischemia.
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Close the cervical incision with sutures.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the mouse in a warm cage for recovery. Monitor the animal closely.
Protocol 2: Administration of this compound
This protocol details the preparation and administration of this compound.
Materials:
-
This compound
-
Sterile saline
-
Insulin syringes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse, dissolve 0.075 mg in a suitable volume for injection, typically 100-200 µL).
-
Administration: One hour after the onset of reperfusion, administer the prepared this compound solution via tail vein injection. For control animals, administer an equivalent volume of sterile saline.
Protocol 3: Neurological Assessment
This protocol describes the evaluation of neurological deficits using the modified Neurological Severity Score (mNSS).[6]
Procedure: The mNSS is a composite score of motor, sensory, reflex, and balance tests. A higher score indicates a more severe neurological deficit. The scoring is typically performed at 24 and 72 hours post-MCAO.
Components of the mNSS:
-
Motor Tests:
-
Raising the mouse by the tail (flexion of forelimbs, contralateral twisting)
-
Placing the mouse on the floor (circling behavior)
-
-
Sensory Tests:
-
Placing and proprioceptive tests
-
-
Beam Balance Tests:
-
Ability to balance on a narrow beam
-
-
Reflex and Abnormal Movements:
-
Pinna reflex, corneal reflex, startle reflex
-
A detailed scoring table for the mNSS should be used for consistent evaluation.
Protocol 4: Infarct Volume Quantification using TTC Staining
This protocol outlines the procedure for measuring the infarct volume.[4][8][9][10][11][12]
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin
Procedure:
-
Brain Extraction: At the desired endpoint (e.g., 24 or 72 hours post-MCAO), deeply anesthetize the mouse and perfuse transcardially with cold saline. Carefully remove the brain.
-
Brain Slicing: Place the brain in a mouse brain matrix and slice it into 2 mm coronal sections.
-
TTC Staining: Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Fixation: Fix the stained slices in 10% formalin.
-
Image Analysis: Scan the brain slices and use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Infarct Volume Calculation: To correct for edema, the infarct volume is often calculated indirectly:
-
Corrected Infarct Volume = (Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)
-
The total infarct volume is the sum of the infarct volumes from all slices.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse MCAO model.
Caption: Proposed signaling pathway for this compound-mediated neuroprotection in cerebral ischemia.
References
- 1. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion [jove.com]
- 8. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 10. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for TAN-67 in Tail-Flick Analgesia Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TAN-67, a non-peptidic delta-opioid receptor agonist, in the tail-flick analgesia test. This document includes detailed experimental protocols, quantitative data presentation, and visualizations of the relevant biological pathways and experimental workflows. The focus is on the active enantiomer, (-)-TAN-67, which exhibits significant antinociceptive properties.
Introduction
This compound is a selective agonist for the delta-opioid receptor, with its (-)-enantiomer demonstrating potent analgesic effects.[1] The tail-flick test is a standard method for assessing the analgesic efficacy of pharmacological agents in animal models.[2] It measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, providing an objective measure of nociceptive thresholds. This document outlines the application of (-)-TAN-67 in this assay to characterize its dose-dependent analgesic effects.
Data Presentation
The analgesic effect of (-)-TAN-67 is dose-dependent when administered intrathecally in rodents. The data presented below is derived from studies evaluating the time course of the analgesic effects of increasing doses of (-)-TAN-67 in the tail-flick test. The percentage of maximal possible effect (%MPE) is a standardized measure to quantify the analgesic response.
| Dose of (-)-TAN-67 (nmol/kg, i.t.) | Peak Analgesic Effect (%MPE ± SEM) |
| 3 | ~25 ± 5 |
| 10 | ~50 ± 8 |
| 30 | ~80 ± 7 |
| 61 | ~95 ± 5 |
Note: The data presented is an approximate representation based on graphical data from published studies and is intended for illustrative purposes. For precise values, refer to the original research articles.
Experimental Protocols
This section provides a detailed methodology for conducting a tail-flick analgesia test to evaluate the effects of (-)-TAN-67.
Animal Model
-
Species: Male Sprague-Dawley rats or ICR mice are commonly used.
-
Weight: 200-250 g for rats, 20-25 g for mice.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the testing room and handling for at least 30 minutes before the experiment to minimize stress-induced variability.
Drug Preparation and Administration
-
Compound: (-)-TAN-67 hydrochloride.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Concentration: Prepare fresh solutions of (-)-TAN-67 in the vehicle at the desired concentrations for intrathecal (i.t.) injection.
-
Administration:
-
For intrathecal injection, a lumbar puncture is performed between the L5 and L6 vertebrae.
-
The injection volume should be appropriate for the species (e.g., 10 µL for rats, 5 µL for mice).
-
A control group receiving only the vehicle should be included in each experiment.
-
Tail-Flick Test Procedure
-
Apparatus: A tail-flick analgesiometer with a radiant heat source.
-
Restraint: Gently restrain the animal in a suitable holder, allowing the tail to be freely positioned.
-
Baseline Latency: Before drug administration, measure the baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail, approximately 3-4 cm from the tip. The baseline latency is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Post-Drug Measurement: After intrathecal administration of (-)-TAN-67 or vehicle, measure the tail-flick latency at various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Visualizations
Signaling Pathway of (-)-TAN-67 in Analgesia
The analgesic effect of (-)-TAN-67 is mediated through the activation of the delta-1 opioid receptor, a G-protein coupled receptor (GPCR). The binding of (-)-TAN-67 to this receptor initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.
Caption: Signaling pathway of (-)-TAN-67 leading to analgesia.
Experimental Workflow for Tail-Flick Test
The following diagram illustrates the sequential steps involved in conducting the tail-flick analgesia test with (-)-TAN-67.
References
- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAN-67
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of TAN-67, a potent and selective non-peptidic delta-opioid receptor (δ-OR) agonist. The levorotatory enantiomer, (-)-TAN-67, is the pharmacologically active form responsible for its analgesic and neuroprotective effects.
Chemical and Physical Properties
This compound, also known as SB-205607, is a non-peptidic agonist with high selectivity for the δ-opioid receptor. Proper handling and storage are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| IUPAC Name | 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol | --INVALID-LINK-- |
| CAS Number | 148545-09-9 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 344.45 g/mol | --INVALID-LINK-- |
| Form | Dihydrobromide salt is a common commercially available form. | N/A |
| Solubility | Soluble in DMSO (5 mg/mL with sonication). Use freshly opened, anhydrous DMSO for best results as the compound is hygroscopic. | MedChemExpress |
| Storage | Store at -80°C for long-term (months) or -20°C for short-term (weeks) in a sealed container, protected from moisture. | MedChemExpress |
In Vitro Experimental Protocols
Stock Solution Preparation
-
To prepare a 10 mM stock solution of this compound dihydrobromide (MW: 506.38 g/mol for the dihydrobromide salt), weigh out 5.06 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.
-
Use sonication to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Recommended Cell Lines
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse δ-opioid receptor (hδ-OR or mδ-OR).
-
Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing the δ-opioid receptor.
These cell lines are commonly used due to their low endogenous opioid receptor expression and robust growth characteristics, making them ideal for studying the effects of δ-OR agonists.
Forskolin-Stimulated cAMP Accumulation Assay
This assay is a primary method to determine the agonist activity of this compound at the δ-opioid receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
Materials:
-
CHO or HEK293 cells expressing the δ-opioid receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Serum-free medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
(-)-TAN-67
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Plating: Seed the δ-OR expressing cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Pre-incubation: On the day of the assay, remove the growth medium and replace it with serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX. Incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add varying concentrations of (-)-TAN-67 to the wells. A typical concentration range to test would be from 1 pM to 10 µM to generate a full dose-response curve.
-
Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM, this should be optimized for the specific cell line).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the (-)-TAN-67 concentration. The data should be fitted to a sigmoidal dose-response curve to determine the EC₅₀ value. (-)-TAN-67 has a reported EC₅₀ of approximately 1.72 nM for the inhibition of forskolin-stimulated cAMP accumulation at human δ-opioid receptors.[1]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated δ-opioid receptor, a key event in receptor desensitization and G-protein independent signaling.
Materials:
-
HEK293 cells co-expressing the δ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay from DiscoveRx or similar technology).
-
Cell culture medium.
-
Assay buffer.
-
(-)-TAN-67.
-
Detection reagents for the specific assay system.
-
White opaque 384-well plates.
Protocol:
-
Cell Plating: Seed the engineered HEK293 cells into 384-well plates and culture overnight.
-
Compound Addition: Add a range of concentrations of (-)-TAN-67 to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the (-)-TAN-67 concentration and fit to a dose-response curve to determine the EC₅₀ for β-arrestin recruitment.
In Vivo Experimental Protocols
Animal Models
-
Mice are commonly used for in vivo studies of this compound. C57BL/6J mice have been used in studies of ischemic stroke.
Formulation and Administration
-
Solubilization: For intravenous (i.v.) administration, this compound dihydrobromide can be dissolved in sterile saline (0.9% NaCl).
-
Dosage: In a mouse model of ischemic stroke, this compound has been administered intravenously at doses ranging from 1.5 to 4.5 mg/kg.[2] The optimal dose should be determined for each specific experimental model and endpoint.
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the δ-opioid receptor. Its binding to the receptor initiates downstream signaling cascades.
G-Protein Dependent Signaling
Upon binding of (-)-TAN-67, the δ-opioid receptor, a Gi/o-coupled GPCR, undergoes a conformational change. This leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for its observed effects in the forskolin-stimulated cAMP assay.
References
TAN-67: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TAN-67, a potent and selective non-peptidic δ-opioid receptor agonist.
Introduction
This compound is a valuable research tool for investigating the role of the δ-opioid receptor in various physiological and pathological processes. Its non-peptide structure offers advantages in terms of metabolic stability and potential for oral bioavailability compared to endogenous peptide ligands. This document outlines the solubility characteristics of this compound, provides a detailed protocol for preparing an injectable vehicle for in vivo studies, and describes its primary signaling pathway.
Data Presentation: this compound Solubility
The solubility of this compound is a critical factor for its application in in vitro and in vivo experiments. The dihydrobromide salt of this compound exhibits good solubility in aqueous solutions and polar aprotic solvents.
| Solvent | Solubility |
| Water | Up to 100 mM |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM |
| Phosphate-Buffered Saline (PBS) | Expected to be similar to water, but should be empirically determined for the specific experimental concentration. |
| Ethanol | Data not readily available. Miscibility with aqueous buffers should be considered. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large batch of a solution. The solubility can be affected by temperature, pH, and the presence of other solutes.
Experimental Protocols
Preparation of this compound Vehicle for Intravenous Injection
This protocol provides a general method for preparing a sterile saline solution of this compound suitable for intravenous administration in preclinical animal models.
Materials:
-
This compound dihydrobromide
-
Sterile, pyrogen-free 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile, pyrogen-free water for injection (optional, for initial dissolution of high concentrations)
-
Sterile vials
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes and needles
-
Vortex mixer
-
Calibrated balance
-
pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) (optional, if pH adjustment is necessary)
Procedure:
-
Calculate the required amount of this compound and vehicle. Based on the desired final concentration and total volume, calculate the mass of this compound dihydrobromide needed.
-
Weigh this compound. Accurately weigh the calculated amount of this compound dihydrobromide powder using a calibrated balance in a clean, draft-free environment.
-
Dissolve this compound.
-
Aseptically add the weighed this compound powder to a sterile vial.
-
Add a small volume of sterile normal saline (or sterile water for injection if a higher initial concentration is needed before final dilution).
-
Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
-
Adjust to the final volume. Once dissolved, add sterile normal saline to reach the final desired volume.
-
Check and adjust pH (if necessary). For intravenous injections, the pH of the final solution should ideally be close to physiological pH (~7.4). If the dissolved compound significantly alters the pH, it can be adjusted using sterile, dilute acid or base. This step should be performed with caution to avoid precipitation of the compound.
-
Sterile filter the solution. Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a final sterile vial. This step removes any potential microbial contamination.
-
Storage. Store the sterile this compound solution at an appropriate temperature, protected from light. For short-term storage, 2-8°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability should be considered.
Safety Precautions:
-
Always handle this compound and prepare solutions in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Follow all institutional guidelines for the safe handling of chemical compounds and for aseptic techniques.
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound binding is through the inhibitory G-protein, Gi/o.
Caption: this compound activates the δ-opioid receptor, leading to downstream signaling cascades.
Experimental Workflow for In Vivo Injection
The following diagram outlines the general workflow for preparing and administering this compound for in vivo experiments.
Caption: A generalized workflow for the preparation and in vivo administration of this compound.
Application Notes and Protocols for Investigating TAN-67 in an Experimental Alcohol Withdrawal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) is a significant global health issue, with alcohol withdrawal syndrome representing a major hurdle in achieving and maintaining abstinence. The withdrawal period is characterized by a state of hyperexcitability of the central nervous system, leading to symptoms such as anxiety, tremors, seizures, and in severe cases, delirium tremens.[1][2][3] Current pharmacological interventions, primarily benzodiazepines, have limitations including sedative effects and abuse potential.[4] The delta-opioid receptor (DOR) system has emerged as a promising therapeutic target for mitigating withdrawal symptoms, as DOR agonists have shown anxiolytic and antidepressant-like properties.[5]
TAN-67 is a selective non-peptidic agonist for the delta-opioid receptor.[5] This document provides a detailed experimental design for investigating the efficacy of this compound in alleviating anxiety-like behaviors associated with alcohol withdrawal in a murine model. The protocols outlined below describe a chronic intermittent ethanol (B145695) exposure paradigm to induce dependence, followed by a battery of behavioral assays to assess withdrawal-related anxiety.
Signaling Pathway of this compound
This compound, as a delta-opioid receptor agonist, initiates its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events. The delta-opioid receptor is primarily coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuron, reducing its excitability. Inhibition of VGCCs reduces calcium influx, which in turn decreases neurotransmitter release. Together, these actions contribute to the overall inhibitory effect of this compound on neuronal activity, which is thought to underlie its anxiolytic properties.
Experimental Design and Workflow
This study will employ a between-subjects design with four experimental groups to assess the anxiolytic effects of this compound during alcohol withdrawal.
Experimental Groups:
-
Air + Vehicle: Control group receiving air exposure and vehicle injection.
-
Air + this compound: Group receiving air exposure and this compound injection to assess the drug's effect in non-dependent animals.
-
Ethanol + Vehicle: Alcohol withdrawal group receiving chronic intermittent ethanol (CIE) exposure and vehicle injection.
-
Ethanol + this compound: Treatment group receiving CIE exposure and this compound injection.
Materials and Methods
Animals
-
Species: Male C57BL/6J mice (8-10 weeks old)
-
Housing: Group-housed (4-5 per cage) on a 12:12 hour light-dark cycle with ad libitum access to food and water, except during ethanol vapor exposure.
Reagents and Equipment
-
Ethanol (95%)
-
Saline (0.9%)
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle: Saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline. The appropriate vehicle should be determined based on the solubility of the specific batch of this compound.
-
Ethanol vapor inhalation chambers
-
Open field arena (40 x 40 x 30 cm)
-
Elevated plus maze (arms 30 x 5 cm; height 50 cm)
-
Standard mouse cages with bedding
-
Glass marbles (20 per cage)
-
Video tracking software (e.g., ANY-maze, EthoVision)
Experimental Protocols
Chronic Intermittent Ethanol (CIE) Vapor Exposure
-
Duration: 4 weeks.
-
Procedure:
-
Place mice in the inhalation chambers.
-
Expose mice to ethanol vapor for 16 hours per day (e.g., from 5:00 PM to 9:00 AM).
-
Maintain target blood ethanol concentrations (BECs) of 150-200 mg/dL by adjusting the ethanol vapor concentration.
-
Monitor BECs weekly from a subset of animals to ensure target levels are maintained.
-
The control group will be exposed to air under identical conditions.
-
Following the 4-week exposure period, allow a 24-hour withdrawal period before behavioral testing.
-
Drug Preparation and Administration
-
This compound Dose: A starting dose of 25 mg/kg is recommended, based on studies showing this dose modulates ethanol consumption.[5] A dose-response study (e.g., 5, 12.5, 25 mg/kg) is highly recommended to determine the optimal anxiolytic dose in this model.
-
Preparation: Dissolve this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) injection 30 minutes prior to the start of behavioral testing.
Behavioral Testing Battery
All behavioral tests should be conducted during the light phase of the light-dark cycle, under dim lighting conditions (approximately 10-20 lux). The tests are performed in order of increasing stressfulness.
-
Purpose: To assess general locomotor activity and anxiety-like behavior (thigmotaxis).
-
Procedure:
-
Place a mouse in the center of the open field arena.
-
Allow the mouse to freely explore for 10 minutes.
-
Record the total distance traveled and the time spent in the center zone (e.g., a 20 x 20 cm area in the middle).
-
Clean the arena with 70% ethanol between each trial.
-
-
Data to Collect:
-
Total distance traveled (cm)
-
Time in center (s)
-
Number of entries into the center zone
-
-
Purpose: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Procedure:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms.
-
Clean the maze with 70% ethanol between each trial.
-
-
Data to Collect:
-
Time in open arms (s)
-
Time in closed arms (s)
-
Number of open arm entries
-
Number of closed arm entries
-
Total arm entries
-
-
Purpose: To assess anxiety-like and compulsive-like behavior.
-
Procedure:
-
Prepare standard mouse cages with 5 cm of fresh bedding.
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Place a single mouse in the cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
-
Data to Collect:
-
Number of marbles buried
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between the experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Open Field Test Data
| Group | Total Distance Traveled (cm) | Time in Center (s) | Center Entries |
| Air + Vehicle | |||
| Air + this compound | |||
| Ethanol + Vehicle | |||
| Ethanol + this compound |
Table 2: Elevated Plus Maze Data
| Group | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Air + Vehicle | |||
| Air + this compound | |||
| Ethanol + Vehicle | |||
| Ethanol + this compound | |||
| Note: % Time in Open Arms = (Time in Open Arms / 300s) * 100; % Open Arm Entries = (Open Arm Entries / Total Arm Entries) * 100 |
Table 3: Marble Burying Test Data
| Group | Number of Marbles Buried |
| Air + Vehicle | |
| Air + this compound | |
| Ethanol + Vehicle | |
| Ethanol + this compound |
Statistical Analysis
Data should be analyzed using appropriate statistical methods, such as a two-way ANOVA with "Ethanol Exposure" and "Drug Treatment" as the main factors. Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons between groups. A p-value of < 0.05 is typically considered statistically significant.
Expected Outcomes
-
Ethanol + Vehicle group: Compared to the Air + Vehicle group, these mice are expected to exhibit increased anxiety-like behavior, demonstrated by:
-
Decreased time spent in the center of the open field.
-
Decreased percentage of time spent in and entries into the open arms of the elevated plus maze.
-
Increased number of buried marbles in the marble burying test.
-
-
Ethanol + this compound group: If this compound has anxiolytic effects, this group is expected to show a reversal of the anxiety-like behaviors observed in the Ethanol + Vehicle group, bringing their performance closer to that of the control groups.
-
Air + this compound group: This group will help determine if this compound has any anxiolytic or locomotor effects in non-dependent animals.
Conclusion
This detailed experimental design provides a robust framework for evaluating the therapeutic potential of this compound in a preclinical model of alcohol withdrawal. The use of a behavioral test battery allows for a comprehensive assessment of anxiety-like behaviors. The inclusion of appropriate control groups will enable a clear interpretation of the specific effects of this compound on alcohol withdrawal-induced anxiety. The findings from this research will contribute to a better understanding of the role of the delta-opioid receptor system in alcohol dependence and may support the development of novel pharmacotherapies for AUD.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Alterations of Anxious Behaviour in Mice Depending on Both Strain and the Behavioural Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streetside Classics - Classic Cars for Sale [streetsideclassics.com]
- 4. Buick Regal - Wikipedia [en.wikipedia.org]
- 5. Distinctive modulation of ethanol place preference by delta opioid receptor-selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAN-67 for Ischemic Stroke Recovery Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ischemic stroke, characterized by the occlusion of cerebral arteries, triggers a complex cascade of events including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis, leading to neuronal death and long-term disability.[1][2] The area surrounding the necrotic core, known as the ischemic penumbra, is potentially salvageable and represents a key target for therapeutic intervention.[3] Neuroprotective agents aim to interrupt the damaging cascades to preserve this tissue.[4][5] TAN-67 is a selective, non-peptidic delta-opioid receptor (DOR) agonist that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[6][7] Studies show that both pre- and post-ischemic administration of this compound can reduce infarct volume, decrease neuronal loss, and improve neurological outcomes, making it a promising candidate for stroke therapy research.[6][7]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the δ-opioid receptor (DOR), a G-protein coupled receptor. The binding of this compound to DOR initiates several downstream signaling pathways. One key mechanism involves the activation of Gi/o proteins, which can lead to the opening of ATP-sensitive potassium (KATP) channels, a process linked to cardioprotection and potentially neuroprotection.[8][9] Furthermore, this compound has been shown to modulate the expression and processing of the amyloid precursor protein (APP).[6][7] Specifically, it attenuates the expression of BACE-1 (β-secretase) and its subsequent cleavage of APP in the ischemic cortex.[6] This DOR-dependent modulation of APP processing is a potential pathway for its therapeutic effects in ischemia-reperfusion injury.[6][7]
Experimental Applications & Protocols
The most common preclinical model to study the efficacy of this compound is the transient middle cerebral artery occlusion (tMCAO) model in rodents, which mimics human ischemic stroke.[6][10]
Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia in mice or rats.[10]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Heating pad with rectal probe to maintain body temperature at 37°C
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 6-0) with a silicon-coated tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Sutures for closing incisions
-
Analgesics (e.g., buprenorphine) and saline for post-operative care
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (4% induction, 1.5-2% maintenance).[10]
-
Place the animal in a supine position on the heating pad and maintain core body temperature at 37°C.[10]
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximally. Place a temporary ligature around the ICA.
-
Introduce the silicon-coated nylon filament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A successful occlusion is typically confirmed by a sharp drop (>80%) in regional cerebral blood flow as measured by the Laser Doppler flowmeter.[10]
-
Secure the filament in place and close the incision temporarily. The occlusion period is typically 60 minutes.[6][7]
-
After the occlusion period, re-anesthetize the animal, reopen the incision, and gently withdraw the filament to allow reperfusion.
-
Permanently ligate the ECA stump, remove the temporary ICA ligature, and close the cervical incision with sutures.
-
Administer subcutaneous saline for hydration and an analgesic for pain management.[10]
-
Allow the animal to recover in a warm cage before returning it to its home cage. Provide easily accessible food and water.[10]
Protocol 2: this compound Administration
This compound is administered post-ischemia to evaluate its therapeutic potential.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intravenous (tail vein) injection
Procedure:
-
Prepare solutions of this compound at the desired concentrations (e.g., 1.5, 3.0, and 4.5 mg/kg).[6][7]
-
At a specified time after the start of reperfusion (e.g., 1 hour), administer the prepared this compound solution or vehicle to the respective animal groups.[6][7]
-
Administration is typically performed via tail vein injection.[6][7]
-
In some studies, a selective DOR antagonist like naltrindole (B39905) (5 mg/kg) may be administered 1 hour prior to this compound to confirm that the neuroprotective effects are DOR-dependent.[7]
Protocol 3: Assessment of Neuroprotection and Functional Recovery
A. Infarct Volume Measurement (TTC Staining):
-
At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain.
-
Chill the brain briefly and then slice it into 2 mm coronal sections.
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white/pale.[11]
-
Capture images of the stained sections and use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.
-
Calculate the total infarct volume, often corrected for edema to prevent overestimation.
B. Neurological Deficit Scoring:
-
Evaluate animals at various time points post-surgery (e.g., 24h, 48h, 7 days).
-
A common method is the 5-point scale (Longa's method):[12]
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully (a mild focal deficit).
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
-
C. Behavioral Testing (Sensory-Motor Function): These tests are performed at baseline and multiple time points after stroke to assess long-term functional recovery.
-
Adhesive Removal Test:
-
Ladder Rung Walking Test:
-
Have the animal traverse a horizontal ladder with irregularly spaced rungs.
-
Record the number of foot slips or errors made with the contralateral limbs.
-
An increase in errors indicates impaired motor coordination and limb placement.
-
Data Summary
The following tables summarize quantitative data from preclinical studies on this compound in ischemic stroke models.
Table 1: Dose-Dependent Effect of Post-Ischemic this compound on Infarct Volume
| Treatment Group | Dose (mg/kg) | Mean Infarct Volume (% of Hemisphere) | Statistical Significance (vs. Vehicle) | Reference |
|---|---|---|---|---|
| Vehicle (Control) | - | ~45% | - | [7] |
| This compound | 1.5 | Not significantly different from vehicle | NS | [7] |
| This compound | 3.0 | Significantly reduced | p < 0.01 | [7] |
| This compound | 4.5 | Significantly reduced | p < 0.01 | [7] |
| This compound + Naltrindole | 4.5 + 5.0 | Abolished protective effect | - | [7] |
Data are synthesized from published findings and represent approximate values for illustrative purposes.
Table 2: Effect of this compound on Neurological Outcomes
| Outcome Measure | Control Group (Vehicle) | This compound (3.0 or 4.5 mg/kg) | Effect of this compound | Reference |
|---|---|---|---|---|
| Survival Rate | Lower | Improved | Increased animal survival | [7] |
| Neurological Score | Higher (more deficit) | Lower (less deficit) | Attenuated neurological deficits | [7][12] |
| Neurobehavioral Outcomes | Impaired | Improved | Improved functional outcomes |[7] |
Potential Areas of Further Investigation
While the modulation of APP processing is a key finding, the neuroprotective effects of this compound are likely multifaceted. Future research could explore its impact on other critical post-stroke recovery mechanisms:
-
Neuroinflammation: Ischemic stroke triggers a significant inflammatory response involving the activation of microglia and astrocytes and the infiltration of peripheral immune cells.[14][15][16] Investigating whether this compound modulates the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or promotes a shift towards an anti-inflammatory microglial phenotype could reveal additional therapeutic mechanisms.[17]
-
Apoptosis: Neuronal death in the penumbra occurs via apoptosis over hours to days post-stroke.[3][18] Studies could examine if this compound administration affects key apoptotic markers like caspase-3 activation or the Bax/Bcl-2 ratio in the peri-infarct region.
-
Angiogenesis and Neurogenesis: Long-term recovery from stroke is associated with the formation of new blood vessels (angiogenesis) and new neurons (neurogenesis), which are tightly coupled processes.[19][20][21] Assessing markers of angiogenesis (e.g., VEGF, Collagen-IV) and neurogenesis (e.g., Doublecortin, BrdU) could determine if this compound promotes long-term tissue remodeling and repair.[20]
-
Synaptic Plasticity: Functional recovery relies on the brain's ability to reorganize surviving neural networks, a process known as synaptic plasticity.[22][23][24] Investigating the effect of this compound on synaptic density, dendritic spine morphology, and the expression of proteins involved in long-term potentiation (LTP) could link its acute neuroprotective effects to long-term functional gains.[25][26]
References
- 1. Mechanistic insights of neuronal death and neuroprotective therapeutic approaches in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective approach in acute ischemic stroke: A systematic review of clinical and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Neuroprotective Strategies for the Treatment of Ischemic Stroke: An Overview of Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neuroinflammation and anti-inflammatory therapy for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TRIM67 alleviates cerebral ischemia‒reperfusion injury by protecting neurons and inhibiting neuroinflammation via targeting IκBα for K63-linked polyubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroinflammation in Acute Ischemic and Hemorrhagic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Inhibition of Apoptosis in a Model of Ischemic Stroke Leads to Enhanced Cell Survival, Endogenous Neural Precursor Cell Activation and Improved Functional Outcomes | MDPI [mdpi.com]
- 19. Angiogenesis: A Harmonized Target for Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of postconditioning on neurogenesis and angiogenesis during the recovery phase after focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coupling of Neurogenesis and Angiogenesis After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancing Brain Plasticity to Promote Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 24. Frontiers | Post-stroke cognitive impairment and synaptic plasticity: A review about the mechanisms and Chinese herbal drugs strategies [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. The interaction between training and plasticity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing TAN-67 Dosage
Disclaimer: The following information is provided for research use only (RUO) and is not intended for diagnostic or therapeutic procedures. The data presented are illustrative examples to guide experimental design. Researchers should generate their own data for specific cell lines and models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for TAN-67 in in vitro cell-based assays?
A1: For initial dose-response experiments, a broad logarithmic concentration range is recommended to capture the full dynamic range of this compound's activity. A starting range of 10 nM to 100 µM is advised.[1] This allows for the determination of key parameters like EC50/IC50 and helps identify potential toxicity at higher concentrations.
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in your culture medium to the final working concentrations. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level, typically ≤ 0.5%, and is consistent across all experimental and control wells.[2]
Q3: this compound appears to be an agonist for the novel receptor Sigma-1. What does this mean for my experimental design?
A3: As an agonist, this compound is expected to bind to and activate the Sigma-1 receptor, initiating a downstream signaling cascade.[3][4] Your experimental design should focus on measuring this activation. This can be done by quantifying the production of downstream signaling molecules, reporter gene activation, or a specific cellular phenotype known to be regulated by the Sigma-1 receptor. It is also important to include a known antagonist as a control to demonstrate that the observed effects are specifically mediated by receptor activation.[5]
Q4: What is the difference between an agonist, an antagonist, and an inverse agonist?
A4:
-
Agonist: A molecule that binds to a receptor and activates it, producing a biological response.[3][4]
-
Antagonist: A molecule that binds to a receptor but does not provoke a biological response. Its binding blocks the agonist from activating the receptor.[3][4]
-
Inverse Agonist: A molecule that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. This is only possible if the receptor has some level of intrinsic or "basal" activity in the absence of a ligand.[3]
Troubleshooting Guides
Issue 1: No biological effect is observed at any tested concentration of this compound.
| Potential Cause | Troubleshooting Step |
| Compound Integrity | Verify the integrity of your this compound stock. Prepare fresh dilutions from a new stock solution if possible. |
| Cell Health & Receptor Expression | Confirm that your cells are healthy, within a low passage number, and free from contamination.[6][7] Verify that your cell model expresses the Sigma-1 receptor at sufficient levels. |
| Assay Parameters | The incubation time may be too short or too long. Perform a time-course experiment to determine the optimal endpoint. The chosen assay may not be sensitive enough to detect the response.[2] |
| Vehicle Effects | High concentrations of DMSO can be toxic and mask the compound's effect. Ensure the final DMSO concentration is low (≤0.5%) and consistent across all wells, including the vehicle control.[2] |
Issue 2: High variability between replicates in my dose-response assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique to seed an equal number of cells in each well.[8] |
| Pipetting Errors | Use calibrated multichannel or electronic pipettes for adding the compound and reagents to minimize variability.[8] |
| "Edge Effect" in Plates | Microplate wells on the outer edges are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier. |
| Insufficient Reagent Mixing | After adding reagents (e.g., viability dyes), ensure gentle but thorough mixing on a plate shaker before reading the results.[2] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Cell Viability Assay
This protocol is designed to determine the effect of this compound on the viability of a specific cell line using a commercially available MTS or similar metabolic assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from your DMSO stock. Include a vehicle-only control.
-
Cell Treatment: Add the 2X this compound dilutions to the corresponding wells to achieve a 1X final concentration. Incubate for the desired experimental duration (e.g., 48-72 hours).
-
Assay: Add the MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50/EC50.[9]
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure to determine the highest dose of this compound that does not cause unacceptable toxicity in an animal model.[10][11]
Methodology:
-
Animal Acclimation: Allow animals (e.g., mice) to acclimate to the facility for at least one week before the study begins.
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a range of starting doses.
-
Dose Escalation: Administer escalating doses of this compound to small groups of animals (e.g., n=3-5 per group).[10] The route of administration should match the intended therapeutic use (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A common endpoint is a body weight loss of >15-20%.[11]
-
MTD Determination: The MTD is defined as the highest dose that does not produce unacceptable side effects or overt toxicity over a specified period.[11][12][13][14]
-
Pathology: At the end of the study, perform necropsy and histopathological analysis of key organs to identify any treatment-related toxicities.
Data Presentation
Table 1: Example In Vitro Dose-Response Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Hill Slope |
| Cell Line A | Viability (MTS) | 72 | 5.2 | -1.1 |
| Cell Line B | Viability (MTS) | 72 | 18.9 | -0.9 |
| Cell Line C | Apoptosis (Caspase-3) | 48 | 2.5 | -1.5 |
Table 2: Example In Vivo MTD Study Summary for this compound in Mice
| Dose (mg/kg) | Route | Dosing Schedule | Mean Body Weight Change (%) | Key Clinical Observations |
| 10 | PO | Daily x 7 days | -2.5 | None |
| 30 | PO | Daily x 7 days | -6.8 | Mild lethargy |
| 100 | PO | Daily x 7 days | -18.2 | Significant lethargy, ruffled fur |
PO: Per os (by mouth)
Visualizations
Caption: Hypothetical signaling pathway of this compound as a Sigma-1 receptor agonist.
Caption: General experimental workflow for optimizing this compound dosage.
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. youtube.com [youtube.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. toolbox.eupati.eu [toolbox.eupati.eu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
TAN-67 stability in solution and storage conditions
Disclaimer: Publicly available, quantitative stability data for TAN-67 is limited. The following troubleshooting guides and FAQs are based on general best practices for handling and storing small organic molecules in a research setting. Researchers should independently validate the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice for organic molecules like this compound. It is a highly polar aprotic solvent capable of dissolving a wide range of compounds.[1] For in vivo experiments, it is crucial to ensure the final concentration of DMSO is low and compatible with the animal model, as it can have physiological effects.
How should I store the solid form of this compound?
The solid form of this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability. For short-term storage, refrigeration at 4°C may be acceptable, but it is recommended to consult the supplier's datasheet for specific instructions.
How should I store this compound stock solutions?
Stock solutions of this compound in aprotic solvents like DMSO should be stored at -20°C or -80°C.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing for an experiment, allow the aliquot to come to room temperature before opening to prevent condensation.
Is this compound stable in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including buffers and cell culture media, has not been extensively reported. Generally, organic molecules can be less stable in aqueous environments due to hydrolysis. The stability can be influenced by pH, temperature, and the presence of enzymes in cell culture media.[3] It is highly recommended to prepare fresh dilutions in aqueous buffers or media immediately before use. For longer-term experiments, the stability of this compound under your specific conditions should be validated.
How can I assess the stability of my this compound solution?
The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation. A general protocol for a stability study is provided in the "Troubleshooting Guides" section.
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results.
This could be due to the degradation of your this compound solution. Follow the steps below to troubleshoot.
Solution Preparation and Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | High-purity, anhydrous DMSO | Good solvating power for many organic compounds and generally inert. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C, protected from light. | Minimizes degradation from freeze-thaw cycles and light exposure. |
| Working Solution (Aqueous) | Prepare fresh for each experiment from a frozen stock. | Stability in aqueous solutions is often limited and should be assumed to be low without specific data. |
| pH of Aqueous Buffers | Maintain a neutral and stable pH. | pH extremes can accelerate the hydrolysis of susceptible functional groups. |
Experimental Workflow for Preparing this compound Solutions:
Protocol: General Stability Assessment of this compound in Solution by HPLC-UV
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound in a specific solvent or buffer.
1. Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO, acetonitrile (B52724), water)
-
Buffer of interest (e.g., PBS, cell culture medium)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation
-
Oxidizing agent (e.g., 3% H₂O₂) for forced degradation
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Time Zero Sample: Immediately analyze an aliquot of the freshly prepared this compound solution by HPLC to establish the initial peak area and retention time.
-
Storage Conditions: Store aliquots of the this compound solution under various conditions to be tested (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
-
Forced Degradation (Stress Testing): To identify potential degradation products and test the specificity of the analytical method, expose the this compound solution to harsh conditions:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.1 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Incubate the stressed samples at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours).
-
4. HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject the samples from the different storage and stress conditions onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any potential degradants.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
5. Data Analysis:
-
Compare the chromatograms of the stored and stressed samples to the time-zero sample.
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the initial peak area.
-
Observe the formation of any new peaks, which would indicate degradation products.
Workflow for a Forced Degradation Study:
Signaling Pathway Context
This compound is a selective delta-opioid receptor agonist.[6] The activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental results.
Simplified Delta-Opioid Receptor Signaling Pathway:
References
- 1. gchemglobal.com [gchemglobal.com]
- 2. benchchem.com [benchchem.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: TAN-67 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective δ-opioid receptor agonist, TAN-67, in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the known behavioral side effects of this compound in animal models?
A1: The behavioral effects of this compound are enantiomer-specific. The (-)-enantiomer is primarily associated with antinociceptive (analgesic) effects. In contrast, the (+)-enantiomer has been observed to induce dose-related nociceptive (pain-like) behaviors in mice, such as scratching, biting, and licking. It is crucial to use the correct enantiomer for your experiments to avoid unexpected behavioral outcomes.
Q2: Does this compound have abuse potential?
A2: Current preclinical data suggests that this compound may have a lower abuse potential compared to µ-opioid agonists like morphine. In mouse models, this compound did not produce a conditioned place preference, a behavioral paradigm used to assess rewarding and reinforcing properties of drugs.
Q3: Are there any known effects of this compound on the central nervous system?
A3: Yes, both the (+) and (-) enantiomers of this compound have been shown to increase dopamine (B1211576) efflux in the nucleus accumbens of rats. This is a key region of the brain involved in reward and motivation. The mechanism appears to involve the generation of free radicals and subsequent glutamate (B1630785) release, which then activates NMDA receptors to enhance dopamine release. Additionally, as a δ-opioid agonist, this compound is being investigated for its potential anxiolytic and antidepressant effects. In a study with ethanol-withdrawn mice, this compound demonstrated anxiolytic properties.
Q4: What are the potential side effects of chronic administration of this compound?
A4: There is limited publicly available data on the side effects of chronic this compound administration. However, studies with other δ-opioid agonists, such as SNC80, have shown that chronic treatment in rats can lead to increased locomotor activity. Therefore, researchers should be prepared to monitor for changes in activity levels during long-term studies with this compound.
Troubleshooting Guides
Issue 1: Unexpected Nociceptive Behaviors Observed
-
Possible Cause: You may be using the (+)-enantiomer of this compound or a racemic mixture.
-
Troubleshooting Steps:
-
Verify the enantiomeric purity of your this compound compound.
-
If using a racemic mixture, consider that the observed effects could be due to the (+)-enantiomer.
-
To confirm that the effects are δ-opioid receptor-mediated, you can pre-treat a cohort of animals with a non-selective δ-opioid receptor antagonist, such as naltrindole (B39905) (NTI). The nociceptive behaviors should be blocked by the antagonist.
-
Issue 2: Variability in Analgesic Response
-
Possible Cause: The analgesic effects of this compound can be influenced by the physiological state of the animal.
-
Troubleshooting Steps:
-
Ensure that your animal models are healthy and free from underlying conditions that may alter pain perception.
-
Be aware that in models of alcohol withdrawal, the analgesic efficacy of this compound has been reported to be attenuated.
-
Standardize your experimental conditions, including housing, handling, and the timing of drug administration and behavioral testing, to minimize variability.
-
Quantitative Data Summary
Disclaimer: The following tables are provided for illustrative purposes based on generalized preclinical safety assessment data. Specific quantitative toxicity data for this compound is not widely available in the public domain.
Table 1: Illustrative Dose-Ranging Study for Behavioral Side Effects in Mice
| Dose of (+)-TAN-67 (mg/kg, i.p.) | Incidence of Nociceptive Behaviors (n=10) | Mean Frequency of Behaviors (events/30 min) |
| Vehicle | 0/10 | 0 |
| 1 | 2/10 | 5 ± 2 |
| 5 | 7/10 | 25 ± 8 |
| 10 | 10/10 | 62 ± 15 |
Table 2: Example of Organ Weight Changes in a 28-Day Rodent Toxicity Study (Hypothetical Data)
| Treatment Group | Liver Weight (g) | Spleen Weight (g) | Kidney Weight (g) |
| Vehicle Control | 5.2 ± 0.4 | 0.5 ± 0.1 | 1.8 ± 0.2 |
| Low Dose (-)-TAN-67 | 5.3 ± 0.5 | 0.5 ± 0.1 | 1.8 ± 0.2 |
| Mid Dose (-)-TAN-67 | 5.5 ± 0.6 | 0.5 ± 0.1 | 1.9 ± 0.3 |
| High Dose (-)-TAN-67 | 5.8 ± 0.7 | 0.6 ± 0.1 | 2.0 ± 0.3 |
| p < 0.05 compared to vehicle control |
Experimental Protocols
Protocol 1: Assessment of Acute Behavioral Side Effects in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group housed (4-5 per cage) with a 12-hour light/dark cycle, with ad libitum access to food and water. Acclimatize animals to the facility for at least one week before the experiment.
-
Drug Administration: Dissolve this compound enantiomers in a suitable vehicle (e.g., saline with 5% DMSO). Administer via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Behavioral Observation: Immediately after injection, place each mouse in an individual clear observation chamber. Record the frequency and duration of nociceptive behaviors (scratching, biting, licking of the injection site or other body parts) for 30-60 minutes.
-
Data Analysis: Compare the behavioral scores between different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: General Procedure for a 28-Day Repeat-Dose Toxicity Study in Rats
-
Animals: Young adult Sprague-Dawley rats (e.g., 6-8 weeks old at the start of dosing).
-
Groups: Four groups (n=10/sex/group): vehicle control, low dose, mid dose, and high dose.
-
Dose Administration: Administer (-)-TAN-67 or vehicle daily via the intended clinical route (e.g., oral gavage or subcutaneous injection) for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals for any signs of toxicity, changes in behavior, or moribundity twice daily.
-
Body Weight: Record individual body weights prior to dosing and at least weekly thereafter.
-
Food Consumption: Measure food consumption for each cage weekly.
-
-
Terminal Procedures (Day 29):
-
Hematology and Clinical Chemistry: Collect blood samples for analysis of a standard panel of hematological and biochemical parameters.
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, testes/ovaries).
-
Histopathology: Preserve organs in formalin and process for microscopic examination.
-
Visualizations
Technical Support Center: Overcoming Poor Solubility of TAN-67
Welcome to the technical support center for TAN-67. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), particularly the δ1 subtype.[1] Its poor aqueous solubility can pose significant challenges for in vitro and in vivo experiments, affecting bioavailability, formulation, and achieving desired concentrations for accurate results.
Q2: What are the common solvents for dissolving this compound?
While comprehensive public data on the solubility of this compound is limited, it is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2] For many non-polar organic compounds, ethanol (B145695) is also a viable solvent.[3] The commercially available form, this compound dihydrobromide, is expected to have improved aqueous solubility compared to the free base.[2]
Q3: How can I prepare a stock solution of this compound dihydrobromide?
This compound dihydrobromide can be dissolved in DMSO to prepare stock solutions. For example, to achieve a desired molarity, you can follow the guidelines provided by commercial suppliers.
| Concentration (mM) | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 | 1.9752 mL | 9.8762 mL | 19.7523 mL |
| 5 | 0.3950 mL | 1.9752 mL | 3.9505 mL |
| 10 | 0.1975 mL | 0.9876 mL | 1.9752 mL |
| This table is adapted from a commercially available product sheet and assumes a molecular weight for this compound dihydrobromide.[2] |
Q4: What are the primary strategies to overcome the poor solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:
-
Salt Formation: Preparing a salt form, such as the commercially available this compound dihydrobromide, can significantly improve aqueous solubility.[2]
-
Use of Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can form inclusion complexes with enhanced water solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
Possible Cause & Solution:
-
Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. The small amount of organic solvent from your stock solution may not be sufficient to maintain solubility upon high dilution.
-
Solution 1: Optimize Solvent Concentration. Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your experimental system that does not cause adverse effects. Prepare your working solutions by diluting the this compound stock solution in a buffer that already contains this optimized concentration of the co-solvent.
-
Solution 2: Utilize a Cyclodextrin Formulation. Prepare a this compound-cyclodextrin inclusion complex. This can significantly increase the aqueous solubility of this compound, preventing precipitation in your experimental buffer.
Issue 2: I am observing low or inconsistent results in my cell-based assays.
Possible Cause & Solution:
-
Cause: Poor solubility may lead to an inaccurate concentration of the active compound in the assay medium. The compound may be precipitating or forming aggregates, reducing its availability to the cells.
-
Solution 1: Prepare a Solid Dispersion. Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and ensure a more consistent and accurate concentration in your cell culture medium.
-
Solution 2: Verify Solubilization. Before adding to your cells, visually inspect the final diluted solution for any signs of precipitation. You can also centrifuge the solution and measure the concentration of this compound in the supernatant using an appropriate analytical method like HPLC-UV to confirm the actual concentration.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common and economical method for preparing cyclodextrin inclusion complexes.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water
-
Mortar and pestle
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin and knead with the pestle to form a homogeneous paste.[4]
-
Gradually add the this compound powder to the paste while continuing to knead.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction.
-
The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then pulverized and passed through a sieve to obtain a fine powder.[4]
Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion to enhance the dissolution of this compound.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
A common solvent in which both this compound and the polymer are soluble (e.g., a mixture of ethanol and dichloromethane).
Procedure:
-
Choose an appropriate drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of this compound and the hydrophilic polymer in the chosen solvent system to obtain a clear solution.[5]
-
The solvent is then removed under vacuum using a rotary evaporator. This process should be continued until a solid film or mass is formed on the wall of the flask.
-
The resulting solid dispersion is further dried in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The dried mass is then scraped, pulverized, and sieved to obtain a uniform powder.[5]
Protocol 3: Quantitative Analysis of this compound by HPLC-UV
This protocol provides a general framework for the quantitative analysis of this compound. Method validation and optimization are crucial for specific applications.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
This compound reference standard.
-
HPLC-grade solvents.
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or methanol). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by obtaining a UV spectrum of this compound. A common wavelength for aromatic compounds is around 254 nm or 280 nm.[6]
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples containing this compound.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
This compound Experimental Workflow
References
- 1. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. humapub.com [humapub.com]
- 5. iosrphr.org [iosrphr.org]
- 6. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naltrindole Blockade of TAN-67 Effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental data for researchers investigating the in vivo antagonism of TAN-67, a selective delta-opioid receptor (DOR) agonist, by naltrindole (B39905), a selective DOR antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound and naltrindole?
A1: this compound is a non-peptidic, selective agonist for the delta-opioid receptor (DOR).[1][2] Its binding to DORs, particularly the delta-1 subtype, initiates intracellular signaling cascades.[3] Naltrindole is a highly potent and selective non-peptide antagonist for the delta-opioid receptor.[4] It competitively binds to DORs, preventing the binding and subsequent effects of agonists like this compound.
Q2: Which enantiomer of this compound should be used for agonist studies?
A2: For studies investigating the agonist effects of this compound, the (-)-TAN-67 enantiomer should be used. In bioassays, (-)-TAN-67 demonstrates full agonist activity, while the (+)-TAN-67 enantiomer shows almost no agonist activity and has been reported to produce hyperalgesia.[5]
Q3: How can I confirm that the observed in vivo effect of this compound is mediated by delta-opioid receptors?
A3: The most direct method is to conduct an antagonist challenge study. Pre-treatment with a selective DOR antagonist like naltrindole should abolish or significantly attenuate the effects of this compound.[6][7] If the effect persists despite naltrindole administration, it may be mediated by a different mechanism.
Q4: Are all in vivo effects of this compound blockable by naltrindole or other opioid antagonists?
A4: Not necessarily. While most of this compound's characteristic effects (e.g., neuroprotection, cardioprotection, modulation of reward pathways) are DOR-mediated and thus blockable by naltrindole, some effects may be independent of opioid receptors. For example, one study found that this compound-induced dopamine (B1211576) efflux in the nucleus accumbens was not affected by the opioid antagonist naloxone, suggesting a non-opioid mediated mechanism in that specific context.[8]
Troubleshooting Guide
Issue: Naltrindole pre-treatment failed to block the physiological or behavioral effect of this compound in my in vivo experiment.
This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.
| Possible Cause | Suggested Solution | Explanation |
| Inadequate Naltrindole Dose | Consult the dose-response data from published studies (see Tables 1 & 2). You may need to perform a dose-ranging study for your specific animal model and endpoint. | An insufficient concentration of the antagonist at the receptor site will not effectively compete with the agonist. |
| Incorrect Timing of Administration | Review established protocols. Naltrindole is typically administered 15-60 minutes before this compound to ensure it has reached and bound to the target receptors.[6][9] | The pharmacokinetic profiles of both drugs must be considered. The antagonist needs to be at peak concentration at the target site when the agonist is introduced. |
| Non-DOR Mediated Effect | Investigate alternative signaling pathways. The effect you are measuring might be an "off-target" effect of this compound or mediated by a mechanism independent of opioid receptors. | As demonstrated in studies on dopamine efflux, this compound can have effects not mediated by opioid receptors, which would not be blocked by naltrindole.[8] |
| Pharmacokinetic Mismatch | Consider the route of administration for both compounds. Ensure the chosen routes (e.g., intravenous, subcutaneous, intracerebroventricular) allow both drugs to reach the target tissue in a compatible timeframe. | Different administration routes lead to different absorption, distribution, metabolism, and excretion profiles, which can affect drug interaction at the target site. |
| Reagent Purity or Stability | Verify the purity of your this compound and naltrindole compounds via analytical methods. Ensure they have been stored correctly and that solutions are freshly prepared as per supplier recommendations. | Degradation or impurity of either the agonist or antagonist can lead to unpredictable or absent effects. |
Quantitative Data Summary
The following tables summarize dosages and key findings from in vivo studies where naltrindole was used to block the effects of this compound.
Table 1: Neuroprotection Studies in Rodent Models of Cerebral Ischemia
| Compound | Dose | Route of Administration | Animal Model | Key Finding | Reference |
| This compound | 3 mg/kg or 4.5 mg/kg | Tail Vein (i.v.) | Mouse (MCAO) | Post-ischemic administration was neuroprotective, decreasing infarct volume. | [6] |
| Naltrindole | 5 mg/kg | Intraperitoneal (i.p.) | Mouse (MCAO) | Administered 1h before this compound, it abolished the neuroprotective effect. | [6] |
| This compound | 60 nmol | Intracerebroventricular (i.c.v.) | Rat (MCAO) | Significantly reduced infarct volume and attenuated neurological deficits. | [9] |
| Naltrindole | 100 nmol | Intracerebroventricular (i.c.v.) | Rat (MCAO) | Aggravated ischemic damage when administered alone. | [9] |
Table 2: Behavioral Studies in Mice
| Compound | Dose | Route of Administration | Animal Model | Key Finding | Reference |
| This compound | 5-20 mg/kg | Subcutaneous (s.c.) | Mouse | Enhanced morphine-induced place preference when co-administered. | [7] |
| Naltrindole | 1 mg/kg | Subcutaneous (s.c.) | Mouse | Suppressed the this compound-induced enhancement of morphine place preference. | [7] |
Experimental Protocols
Below is a generalized methodology for an in vivo antagonism study based on published literature. Researchers must adapt this protocol to their specific experimental design and institutional animal care guidelines.
Objective: To determine if the in vivo effect of this compound is mediated by delta-opioid receptors using naltrindole as a selective antagonist.
Materials:
-
(-)-TAN-67
-
Naltrindole hydrochloride
-
Vehicle (e.g., sterile saline, DMSO, artificial cerebrospinal fluid depending on the administration route)
-
Experimental animals (e.g., mice, rats)
Procedure:
-
Animal Acclimation: Animals should be housed in a controlled environment and acclimated for a sufficient period before the experiment.
-
Drug Preparation:
-
Prepare fresh solutions of this compound and naltrindole in the appropriate vehicle on the day of the experiment.
-
Determine the final concentration based on the desired dose and the average weight of the animals.
-
-
Experimental Groups:
-
Group 1: Vehicle (for naltrindole) + Vehicle (for this compound)
-
Group 2: Vehicle (for naltrindole) + this compound
-
Group 3: Naltrindole + Vehicle (for this compound)
-
Group 4: Naltrindole + this compound
-
-
Administration:
-
Outcome Assessment:
-
Data Analysis:
-
Compare the results from Group 4 (Naltrindole + this compound) with Group 2 (Vehicle + this compound).
-
A statistically significant reduction in the effect of this compound in the presence of naltrindole indicates a DOR-mediated mechanism.
-
Diagrams of Pathways and Workflows
The following diagrams illustrate key experimental and biological pathways involved in studying this compound and naltrindole.
Caption: Generalized workflow for an in vivo antagonism experiment.
References
- 1. Delta Opioid Receptor (DOR) Ligands and Pharmacology: Development of Indolo- and Quinolinomorphinan Derivatives Based on the Message-Address Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naltrindole - Wikipedia [en.wikipedia.org]
- 5. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the highly selective and nonpeptide delta opioid receptor agonist this compound on the morphine-induced place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of intracerebroventricular injection of delta-opioid receptor agonist this compound or antagonist naltrindole on acute cerebral ischemia in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating TAN-67 Administration: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal administration route for the selective δ-opioid receptor agonist, TAN-67. This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of available data to facilitate informed decisions in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-peptidic agonist with high selectivity for the δ-opioid receptor (DOR).[1] Specifically, the (-)-enantiomer of this compound is a potent agonist at the δ₁-opioid receptor subtype, leading to its therapeutic effects such as analgesia.[2] Its binding to the DOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability.
Q2: Which administration routes for this compound have been documented in preclinical studies?
A2: Preclinical research has utilized several administration routes for this compound, including intravenous (i.v.), subcutaneous (s.c.), and direct central nervous system (CNS) routes such as intrathecal (i.t.) and intracerebroventricular (i.c.v.) injections. Infusion directly into specific brain regions like the nucleus accumbens has also been performed.
Q3: Is there a definitive "optimal" administration route for this compound?
A3: Currently, there is a lack of publicly available, direct comparative pharmacokinetic and pharmacodynamic studies to definitively name one systemic administration route as "optimal" for all experimental contexts. The choice of administration route will depend on the specific research question, the desired onset and duration of action, and the target site (central vs. peripheral).
Q4: What are the known differences in efficacy between administration routes?
A4: While direct comparisons are limited, studies have independently demonstrated the efficacy of different routes.
-
Intravenous (i.v.) administration has been shown to be neuroprotective in models of ischemic stroke.[3]
-
Subcutaneous (s.c.) injection produces dose-dependent antinociceptive effects in pain models.
-
Intrathecal (i.t.) administration of the active (-)-enantiomer produces profound and dose-dependent antinociceptive effects, indicating a strong direct action on the spinal cord.[2]
Q5: What are the potential side effects of this compound administration?
A5: The side effect profile of systemic administration of the active (-)-TAN-67 is not extensively documented in the available literature. However, it is important to note that the (+)-enantiomer of this compound has been shown to produce nociceptive (pain-like) behaviors, such as scratching and biting, when administered intrathecally. Researchers should ensure the stereoisomeric purity of their this compound sample.
Q6: What is a suitable vehicle for dissolving this compound for in vivo administration?
A6: The specific vehicle used for this compound in many published studies is not consistently reported. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is often used.[4] For in vivo preparations, it is crucial to use a vehicle that is sterile and non-toxic. A common approach for preclinical in vivo studies is to dissolve the compound in a small amount of a solubilizing agent like DMSO and then dilute it with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity. Researchers should perform pilot studies to determine the optimal, non-toxic vehicle for their specific administration route and animal model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy After Systemic Administration (i.v. or s.c.) | 1. Inadequate Dose: The dose may be too low to achieve therapeutic concentrations at the target site. 2. Poor Bioavailability (for s.c.): The drug may not be efficiently absorbed from the subcutaneous space. 3. Metabolism: The compound may be rapidly metabolized and cleared from circulation. 4. Incorrect Enantiomer: The less active or inactive enantiomer ((+)-TAN-67) may have been used. | 1. Dose-Response Study: Conduct a dose-escalation study to determine the effective dose range for your specific model and endpoint. 2. Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the bioavailability, half-life, and peak plasma concentration of this compound following administration. 3. Verify Compound Identity: Confirm the identity and stereoisomeric purity of your this compound sample through analytical methods. |
| Variability in Experimental Results | 1. Inconsistent Administration Technique: Improper or inconsistent injection technique can lead to variability in drug delivery and absorption. 2. Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. 3. Animal Strain/Sex Differences: The response to this compound may vary between different animal strains or sexes. | 1. Standardize Protocols: Ensure all researchers are trained and follow a standardized protocol for drug administration. 2. Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any effects of the vehicle. 3. Consistent Animal Model: Use animals of the same strain, sex, and age for all experiments within a study. |
| Adverse Events or Unexpected Behaviors | 1. High Dose: The administered dose may be in the toxic range. 2. Contamination of Compound: The this compound sample may be contaminated with the (+)-enantiomer or other impurities. 3. Vehicle Toxicity: The vehicle or solubilizing agent may be causing adverse effects. | 1. Toxicity Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). 2. Purity Analysis: Verify the purity of your this compound sample. 3. Lower Vehicle Concentration: Reduce the concentration of any potentially toxic solubilizing agents in your formulation. |
Data Presentation: Summary of Administration Routes
| Administration Route | Species | Dose Range | Observed Effect | Reference |
| Intravenous (i.v.) | Mouse | 1.5 - 4.5 mg/kg | Neuroprotection in ischemic stroke model | [3] |
| Subcutaneous (s.c.) | Mouse | 3 - 100 mg/kg | Antinociceptive effect in pain models | |
| Intrathecal (i.t.) | Mouse | 17.9 - 89.4 nmol | Dose- and time-dependent antinociception | [2] |
| Intracerebroventricular (i.c.v.) | Rat | 30 - 200 nmol | Neuroprotection against cerebral ischemia | |
| Infusion into Nucleus Accumbens | Rat | 25 and 50 nM | Increased dopamine (B1211576) efflux | [5] |
Experimental Protocols
Note: These are general protocols and should be adapted to specific experimental needs and institutional guidelines. A pilot study to determine the optimal vehicle and dose is highly recommended.
1. Intravenous (i.v.) Tail Vein Injection in Mice
-
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO at a final concentration of <5%)
-
Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
-
Procedure:
-
Prepare the this compound solution in the chosen sterile vehicle. Ensure the solution is clear and free of precipitates.
-
Weigh the mouse to calculate the correct injection volume. The injection volume should not exceed 5 mL/kg for a bolus injection.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. Successful injection will be indicated by a lack of resistance and clearing of the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
2. Subcutaneous (s.c.) Injection in Mice
-
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
-
Procedure:
-
Prepare the this compound solution.
-
Weigh the mouse to calculate the injection volume. The volume should generally not exceed 10 mL/kg.
-
Gently grasp the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Monitor the animal post-injection.
-
3. Intrathecal (i.t.) Injection in Mice (Direct Lumbar Puncture)
-
Note: This is a more technically demanding procedure and requires significant training and adherence to institutional animal care and use guidelines.
-
Materials:
-
This compound
-
Sterile vehicle (e.g., artificial cerebrospinal fluid)
-
Hamilton syringe with a 30G or smaller needle
-
Anesthesia (e.g., isoflurane)
-
-
Procedure:
-
Anesthetize the mouse.
-
Position the mouse in a stereotaxic frame or on a surgical board to flex the spine.
-
Palpate the iliac crests and the spinal processes to locate the L5-L6 intervertebral space.
-
Carefully insert the needle into the intervertebral space until a slight tail flick is observed, indicating entry into the intrathecal space.
-
Slowly inject the this compound solution (typically 5-10 µL).
-
Withdraw the needle and allow the animal to recover from anesthesia on a warming pad.
-
Monitor the animal closely for any signs of neurological impairment or distress.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the δ-opioid receptor.
Caption: Experimental workflow for determining the optimal this compound administration route.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|148545-09-9|COA [dcchemicals.com]
- 5. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with TAN-67 crossing the blood-brain barrier
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist, TAN-67. The focus is on addressing potential issues related to its ability to cross the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier (BBB)?
A1: Yes, this compound is described as a "centrally acting" non-peptidic delta-opioid receptor agonist, which indicates that it can cross the BBB to exert its effects in the central nervous system (CNS).[1] In vivo studies have demonstrated its effects on dopamine (B1211576) efflux in the nucleus accumbens of rats, further supporting its ability to penetrate the brain.[1]
Q2: What are the key physicochemical properties of a compound that influence its BBB penetration?
A2: Several physicochemical properties are critical for a small molecule's ability to cross the BBB. These are often considered in drug design and are summarized in what is known as the "CNS Multi-Parameter Optimization (MPO)" score. Key parameters include:
-
Lipophilicity (ClogP and ClogD): A moderate degree of lipophilicity is generally favorable.
-
Molecular Weight (MW): A lower molecular weight is typically better.
-
Topological Polar Surface Area (TPSA): Lower TPSA is preferred.
-
Hydrogen Bond Donors (HBD): Fewer hydrogen bond donors are advantageous.
-
Ionization State (pKa): The charge of the molecule at physiological pH plays a crucial role.[2][3][4]
Q3: Is there quantitative data available for this compound's brain-to-plasma concentration ratio (Kp or Kp,uu)?
A3: Currently, specific, publicly available quantitative data on the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) for this compound is limited. These values are crucial for precisely quantifying BBB penetration.[5][6][7][8][9][10][11][12] Researchers often need to determine these parameters experimentally for their specific study conditions.
Q4: What is the mechanism of action of this compound in the CNS?
A4: this compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR).[13][14][15] Upon binding, it is believed to activate intracellular signaling cascades through G-proteins (specifically Gi/G0), leading to downstream effects that modulate neuronal activity.[13][16][17]
Troubleshooting Guide: Issues with this compound Crossing the Blood-Brain Barrier
This guide addresses potential issues researchers may encounter during in vivo experiments that could suggest poor BBB penetration of this compound.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low or no detectable concentration of this compound in brain tissue or microdialysate. | 1. Suboptimal Physicochemical Properties: While centrally acting, the specific properties of this compound under your experimental conditions might limit passive diffusion. 2. Active Efflux: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[6] 3. Rapid Metabolism: The compound may be rapidly metabolized in the brain or periphery, leading to low concentrations of the parent drug. 4. Experimental Technique Issues: Problems with the in vivo procedure (e.g., incorrect probe placement in microdialysis, issues with brain tissue homogenization).[18][19][20][21] | 1. Review Physicochemical Properties: Compare the known or predicted properties of this compound (see Table 1) with optimal ranges for CNS penetration.[2][22] 2. Investigate Efflux Transporter Involvement: Co-administer a known P-gp/BCRP inhibitor (e.g., elacridar) to see if brain concentrations of this compound increase.[6] 3. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using brain and liver microsomes. 4. Refine Experimental Protocol: Verify stereotaxic coordinates for probe placement. Ensure complete homogenization and efficient extraction of the compound from brain tissue.[18][23] |
| Lack of expected pharmacological effect in the CNS. | 1. Insufficient Target Engagement: The concentration of this compound reaching the delta-opioid receptors in the brain may be below the therapeutic threshold. 2. Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation.[13] 3. Incorrect Dosing: The administered dose may not be sufficient to achieve adequate CNS concentrations. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose for the desired CNS effect. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of this compound concentrations in the brain with the observed pharmacological effect. 3. Re-evaluate Dosing Regimen: Consider alternative dosing strategies, such as continuous infusion, to maintain therapeutic concentrations. |
| High variability in brain concentration between animals. | 1. Inter-animal differences in metabolism or efflux transporter expression. 2. Inconsistencies in the experimental procedure. | 1. Increase Sample Size: Use a larger cohort of animals to account for biological variability. 2. Standardize Procedures: Ensure consistent administration of the compound and precise timing of sample collection. 3. Monitor Animal Health: Factors such as stress can influence BBB permeability. |
Data Presentation
Table 1: Physicochemical Properties Influencing CNS Penetration
This table summarizes the desirable ranges for key physicochemical properties for optimal CNS drug penetration, based on the CNS Multi-Parameter Optimization (MPO) score.[2][3][4] The specific values for this compound should be determined experimentally or through in silico prediction tools.
| Physicochemical Property | Desirable Range for CNS Drugs | Potential Impact on BBB Penetration |
| ClogP | 2.0 - 4.0 | A measure of lipophilicity. Too low or too high can hinder BBB crossing. |
| ClogD (at pH 7.4) | 1.0 - 4.0 | Distribution coefficient at physiological pH; accounts for ionization. |
| Molecular Weight (MW) | < 400 Da | Smaller molecules generally cross the BBB more easily. |
| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | Reflects the polar surface area; lower values are preferred. |
| Hydrogen Bond Donors (HBD) | ≤ 2 | Fewer hydrogen bond donors reduce interactions with the BBB. |
| pKa (most basic) | < 8.0 | Influences the charge of the molecule at physiological pH. |
Experimental Protocols
Protocol 1: In Vivo Determination of Brain-to-Plasma Concentration Ratio (Kp) in Rodents
This protocol provides a general method for determining the Kp of a small molecule like this compound.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
-
Compound Administration: Administer this compound at a predetermined dose via the intended route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At various time points post-administration, collect blood samples (via cardiac puncture or tail vein) and immediately perfuse the animals transcardially with saline to remove blood from the brain vasculature.
-
Brain Tissue Collection: Following perfusion, carefully dissect and collect the whole brain or specific brain regions of interest.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis: Extract this compound from plasma and brain homogenate samples. Quantify the concentration of this compound in both matrices using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Kp:
-
Kp = (Concentration of this compound in brain tissue) / (Concentration of this compound in plasma)
-
For a more accurate measure of unbound drug concentration, the unbound fraction in plasma (fu,p) and brain (fu,b) should be determined (e.g., via equilibrium dialysis) to calculate the unbound brain-to-plasma ratio (Kp,uu).
-
Kp,uu = Kp * (fu,p / fu,b)
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular this compound in the Brain
This protocol allows for the continuous sampling of unbound this compound in the extracellular fluid of a specific brain region in freely moving animals.
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Stabilization: Allow the system to stabilize for at least 1-2 hours before collecting baseline samples.
-
Compound Administration: Administer this compound to the animal.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials, often kept at a low temperature to prevent degradation.
-
Bioanalysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: The concentration of this compound in the dialysate is considered to be the unbound concentration in the brain's extracellular fluid.
Visualizations
Caption: Troubleshooting workflow for low CNS effect of this compound.
Caption: Simplified signaling pathway of this compound via the delta-opioid receptor.
References
- 1. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
- 10. afpc.info [afpc.info]
- 11. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding and Troubleshooting (+)TAN-67-Induced Nociceptive Behaviors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive overview of why (+)TAN-67, a selective delta-opioid receptor ligand, induces nociceptive behaviors. It is designed to assist researchers in understanding the underlying mechanisms, troubleshooting experimental variables, and accessing detailed protocols for assessing nociception.
Frequently Asked Questions (FAQs)
Q1: What is (+)this compound and why is it associated with pain-like behaviors?
A1: (+)this compound is the dextrorotatory enantiomer of the compound this compound. While its counterpart, (-)-TAN-67, exhibits antinociceptive (pain-relieving) properties, (+)this compound paradoxically induces nociceptive behaviors, such as scratching, biting, and licking, as well as hyperalgesia (increased sensitivity to pain)[1][2][3][4]. This occurs because (+)this compound acts as an agonist at delta-opioid receptors, but triggers a signaling cascade that ultimately leads to the activation of pain pathways[5][6].
Q2: What is the primary mechanism by which (+)this compound induces nociception?
A2: The current understanding is that intrathecal administration of (+)this compound activates delta-opioid receptors located on capsaicin-sensitive primary afferent neurons. This activation is thought to trigger the release of substance P, a key neurotransmitter in pain signaling. Substance P then binds to and activates tachykinin NK1 receptors, leading to the generation of nociceptive signals and the observed pain-like behaviors[7].
Q3: Are there any confounding factors to consider when observing (+)this compound-induced nociception?
A3: Yes, several factors can influence the outcome of your experiments:
-
Dose: The nociceptive effects of (+)this compound are dose-dependent. Higher doses generally produce more pronounced pain-like behaviors[2][5].
-
Route of Administration: The method of administration (e.g., intrathecal, systemic) can significantly impact the observed effects. Intrathecal administration delivers the compound directly to the spinal cord, a key site for pain processing.
-
Animal Model: The species and strain of the animal model can influence their response to (+)this compound.
-
Behavioral Assay: The specific nociceptive test used (e.g., tail-flick, formalin, von Frey) will measure different aspects of pain and may yield varying results.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable nociceptive behavior after (+)this compound administration. | Insufficient dose. | Increase the dose of (+)this compound in a stepwise manner, based on dose-response data from the literature. |
| Incorrect route of administration. | Verify the accuracy of the administration technique, particularly for intrathecal injections. | |
| Animal strain is less sensitive. | Consider using a different, more sensitive mouse or rat strain. | |
| Inappropriate behavioral assay. | Ensure the chosen behavioral assay is sensitive to the type of nociception induced by (+)this compound. | |
| High variability in behavioral responses between subjects. | Inconsistent drug administration. | Refine and standardize the injection procedure to ensure consistent delivery of the compound. |
| Environmental stressors. | Acclimatize animals to the testing environment and handle them consistently to minimize stress. | |
| Individual differences in pain sensitivity. | Increase the number of subjects per group to improve statistical power and account for individual variability. | |
| Unexpected antinociceptive effects observed. | Contamination with (-)-TAN-67. | Ensure the purity of the (+)this compound compound. The presence of the (-) enantiomer can counteract the nociceptive effects. |
| Off-target effects at very high doses. | Conduct dose-response studies to identify the optimal dose range that elicits nociception without confounding effects. |
Quantitative Data Summary
The following tables summarize the dose-dependent nociceptive effects of intrathecally administered (+)this compound as observed in various behavioral assays in mice.
Table 1: Effect of Intrathecal (+)this compound on Tail-Flick Latency
| Dose (nmol) | Tail-Flick Latency (seconds) | Observation |
| Vehicle | ~4.5 | Baseline response |
| 1.8 | Decreased | Hyperalgesia |
| 4.5 | Further Decreased | Dose-dependent hyperalgesia |
| 8.9 | Markedly Decreased | Strong hyperalgesic effect |
| Data extrapolated from dose-response descriptions in the literature[2]. Specific latency values may vary between studies. |
Table 2: Nociceptive Behaviors Induced by Intrathecal (+)this compound in the Formalin Test
| Dose (nmol) | Licking/Biting Duration (seconds) | Phase of Formalin Test |
| Vehicle | Baseline | Both phases |
| 17.9 | Increased | Primarily late phase |
| 44.7 | Further Increased | Dose-dependent increase in nociceptive behavior |
| 89.4 | Markedly Increased | Pronounced nociceptive response |
| Qualitative descriptions based on literature; specific time values require access to full-text data[6]. |
Key Experimental Protocols
Tail-Flick Test
Objective: To assess thermal hyperalgesia by measuring the latency of a mouse to withdraw its tail from a noxious heat source.
Methodology:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Focus a beam of high-intensity light on the dorsal surface of the tail, approximately 2-3 cm from the tip.
-
Start a timer simultaneously with the activation of the light source.
-
Stop the timer as soon as the mouse flicks its tail out of the beam. This is the tail-flick latency.
-
A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage. If the mouse does not respond within this time, the test is terminated, and the cut-off time is recorded.
-
Administer (+)this compound or vehicle intrathecally and repeat the tail-flick measurement at predetermined time points to assess the drug's effect.
Formalin Test
Objective: To assess tonic, persistent pain by observing the behavioral response to a subcutaneous injection of formalin.
Methodology:
-
Acclimatize the mouse to a transparent observation chamber.
-
Inject a dilute formalin solution (typically 1-5%) into the plantar surface of one hind paw.
-
Immediately after injection, return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or shaking the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Administer (+)this compound or vehicle intrathecally prior to the formalin injection to evaluate its effect on the nociceptive response in both phases.
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Drug Design of δ Opioid Receptor Agonist this compound [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The modulatory effect of (+)-TAN-67 on the antinociceptive effects of the nociceptin/orphanin FQ in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by spinal mu- and delta-opioid agonists of afferent-evoked substance P release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TAN-67-Induced Behavioral Changes in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective δ₁-opioid receptor agonist, TAN-67, in mice.
General Considerations
This compound is a potent and selective agonist for the δ₁-opioid receptor. While its primary characterization has been in the context of analgesia and reward, its effects on other behavioral domains such as anxiety and depression are less documented in publicly available literature. Therefore, researchers are strongly encouraged to conduct thorough dose-response studies to determine the optimal dose for their specific behavioral paradigm and mouse strain. The information provided herein is based on the known pharmacology of δ-opioid agonists and general principles of behavioral neuroscience in mice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective non-peptide agonist for the δ₁-opioid receptor. This receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Q2: What are the known behavioral effects of this compound in mice?
A2: The most well-documented behavioral effect of this compound in mice is its antinociceptive (pain-relieving) properties, as demonstrated in the tail-flick test.[3] It has also been shown to enhance the rewarding effects of morphine in conditioned place preference paradigms.[4] Studies on its effects on anxiety-like and depressive-like behaviors are limited.
Q3: How should I administer this compound to mice?
A3: this compound can be administered via various routes, including subcutaneous (s.c.), intraperitoneal (i.p.), and intrathecal (i.t.) injections. The choice of administration route will depend on the specific research question and the desired systemic or central nervous system exposure. It is crucial to dissolve this compound in a suitable vehicle, such as saline or a small percentage of a solubilizing agent like DMSO, and to administer a consistent volume to all animals.
Q4: What are some potential confounding factors in behavioral studies with this compound?
A4: Several factors can influence the outcomes of behavioral experiments with this compound. These include:
-
Mouse strain: Different inbred mouse strains can exhibit varying sensitivities to opioid agonists.
-
Sex: Sex differences in response to opioids have been reported.
-
Age: The age of the mice can impact their behavioral responses.
-
Housing conditions: Environmental enrichment and social housing can affect baseline anxiety and stress levels.
-
Circadian rhythm: The time of day of testing can influence locomotor activity and other behaviors.
-
Habituation: Prior exposure to the testing apparatus and handling by the experimenter are critical for reducing stress-induced artifacts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in behavioral data between mice in the same treatment group. | 1. Inconsistent drug administration (e.g., incorrect volume, subcutaneous leakage).2. Variation in animal handling.3. Differences in individual animal stress levels.4. Genetic drift within an inbred strain. | 1. Ensure proper training in injection techniques. Use a consistent injection volume and needle gauge.2. Handle all mice consistently and gently. Habituate animals to the experimenter.3. Acclimate mice to the testing room for at least 30-60 minutes before the experiment.4. Source animals from a reputable vendor and be aware of the substrain. |
| No significant effect of this compound observed. | 1. Inappropriate dose (too low).2. Incorrect timing of administration relative to the behavioral test.3. Insufficient statistical power.4. Degradation of the compound. | 1. Conduct a dose-response study to determine the optimal dose.2. Perform a time-course study to identify the peak effect of the drug.3. Increase the number of animals per group.4. Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. |
| Unexpected or paradoxical behavioral effects (e.g., increased anxiety). | 1. Off-target effects at high doses.2. Biphasic dose-response curve.3. Activation of opposing neural circuits at different doses. | 1. Use the lowest effective dose. Confirm the effect with a selective δ₁-opioid receptor antagonist (e.g., 7-benzylidenenaltrexone).2. Test a wider range of doses, including lower concentrations.3. Consult the literature for similar paradoxical effects of other δ-opioid agonists. |
| Changes in locomotor activity confounding results of other behavioral tests. | 1. This compound may have intrinsic effects on motor activity. | 1. Always assess locomotor activity in an open field test as a standard control experiment.2. Analyze behavioral data from other tests (e.g., elevated plus maze) in conjunction with locomotor activity to differentiate between specific behavioral effects and general motor changes. |
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups. Below are examples of how to present data from common behavioral tests.
Table 1: Example Data from the Open Field Test
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Number of Center Entries |
| Vehicle (n=10) | 2500 ± 150 | 30 ± 5 | 15 ± 3 |
| This compound (5 mg/kg) (n=10) | 2450 ± 180 | 45 ± 7 | 22 ± 4 |
| This compound (10 mg/kg) (n=10) | 2300 ± 200 | 55 ± 8 | 28 ± 5 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. |
Table 2: Example Data from the Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle (n=12) | 15 ± 3 | 20 ± 4 | 25 ± 3 |
| This compound (5 mg/kg) (n=12) | 25 ± 4 | 35 ± 5 | 24 ± 2 |
| This compound (10 mg/kg) (n=12) | 35 ± 5 | 45 ± 6 | 26 ± 3 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. |
Table 3: Example Data from the Forced Swim Test
| Treatment Group | Immobility Time (s) | Latency to Immobility (s) |
| Vehicle (n=15) | 180 ± 10 | 60 ± 8 |
| This compound (5 mg/kg) (n=15) | 150 ± 12 | 80 ± 10 |
| This compound (10 mg/kg) (n=15) | 120 ± 15 | 100 ± 12 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle. |
Experimental Protocols
The following are generalized protocols for common behavioral tests. Researchers should optimize these based on their specific experimental conditions and in accordance with their institution's animal care and use committee guidelines.
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40x40x40 cm) with a defined center zone (e.g., 20x20 cm).
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for 10-30 minutes using a video tracking system.
-
Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Analyze the data for total distance traveled, time spent in the center zone, and number of entries into the center zone.
Elevated Plus Maze
Objective: To assess anxiety-like behavior.
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes, recording its movements with a video camera.
-
Clean the maze with 70% ethanol after each trial.
-
Analyze the time spent in the open and closed arms, and the number of entries into each arm.
Forced Swim Test
Objective: To assess depressive-like behavior.
Apparatus: A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Bring the mice to the testing room at least 30 minutes before the test.
-
Administer this compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes. The behavior in the last 4 minutes is usually analyzed.
-
Record the session for later scoring of immobility time. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
After the test, remove the mouse, dry it with a towel, and place it in a warm cage for recovery.
-
Change the water between each animal.
Visualizations
Caption: Signaling pathway of this compound via the δ₁-opioid receptor.
Caption: General experimental workflow for a behavioral study.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TAN-67 and SNC80 for Delta-Opioid Receptor Research
This guide provides a detailed, data-driven comparison of two prominent non-peptidic delta-opioid receptor (DOR) agonists, TAN-67 and SNC80. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings on their receptor binding, functional activity, and signaling bias, offering a clear perspective on their distinct pharmacological profiles.
Introduction to the Ligands
SNC80 has long been considered a prototypic selective agonist for the delta-opioid receptor, widely used as a standard in pharmacological research for nearly two decades.[1] Its utility has been demonstrated in various preclinical models, where it has shown analgesic and antidepressant-like effects.[2] However, its development has been hampered by proconvulsant effects at higher doses, which are thought to be linked to its signaling pathway.[2]
This compound is another selective non-peptidic DOR agonist, designed based on the structure of the DOR antagonist naltrindole.[3][4] It has gained attention for exhibiting a different pharmacological profile from SNC80, particularly concerning its downstream signaling and subsequent physiological effects. Notably, studies suggest that this compound may lack the seizure-inducing properties associated with SNC80, making it an interesting alternative for therapeutic development.[5] A key distinction lies in their functional selectivity, or "biased agonism," where this compound shows a preference for G-protein signaling pathways, whereas SNC80 robustly recruits β-arrestin.[5][6]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinity, receptor selectivity, and functional potency of this compound and SNC80 at the delta-opioid receptor.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Species/Assay System | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (DOR vs. MOR) |
| This compound | Human DOR | Cloned receptor | 0.647[7] | - | > 1000-fold[7] |
| SNC80 | Rat DOR | Brain preparations | Low nM | - | > 2659-fold (for a related derivative)[8] |
| SNC80 | Human DOR | Cloned receptor | - | 6 (vs. [³H]DPDPE) | - |
Table 2: Functional Activity (G-Protein Activation)
This table presents the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds in activating G-protein signaling, typically measured via inhibition of adenylyl cyclase (cAMP accumulation) or stimulation of [³⁵S]GTPγS binding.
| Compound | Assay Type | Species/Assay System | EC₅₀ (nM) | Eₘₐₓ (% of Standard) |
| This compound | cAMP Inhibition | CHO cells (human DOR) | 1.72[7] | - |
| SNC80 | cAMP Inhibition | CHO cells (human DOR) | 6.3[9] | 86% max inhibition[9] |
| SNC80 | [³⁵S]GTPγS Binding | SH-SY5Y cells | 32[10] | 57% of DAMGO (a MOR agonist)[10] |
Table 3: Functional Activity (β-Arrestin Recruitment & Signaling Bias)
Functional selectivity is a critical differentiator between this compound and SNC80. SNC80 is known to be a high-internalizing agonist that strongly recruits β-arrestin, while this compound is considered a G-protein-biased agonist.[6][11]
| Compound | Assay Target | Efficacy (Eₘₐₓ) | Bias Factor | Key Observation |
| This compound | β-Arrestin 2 | 30%[5] | -1.4 (G-protein/cAMP biased)[6] | Under-recruits β-arrestin relative to SNC80.[5] |
| SNC80 | β-Arrestin 2 | High | +0.85 (β-Arrestin 2 biased)[6] | Considered a potent, high-efficacy β-arrestin recruiter.[5][11][12] |
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the key signaling pathways engaged by DOR agonists and the general workflow for a competitive radioligand binding assay.
Caption: Agonist activation of DOR leads to Gαi-mediated inhibition of adenylyl cyclase.
Caption: Agonist-bound DOR is phosphorylated by GRKs, leading to β-arrestin recruitment.
Caption: General workflow for determining binding affinity via competitive displacement.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental data. Below are generalized protocols for the key assays mentioned.
Radioligand Competition Binding Assay
This assay determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[13]
-
Materials : Cell membranes prepared from cells expressing the delta-opioid receptor (e.g., HEK293 or CHO cells), a radiolabeled DOR-selective ligand (e.g., [³H]Naltrindole or [³H]diprenorphine), unlabeled test compounds (this compound, SNC80), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a filtration apparatus.[14][15]
-
Procedure :
-
Receptor membranes are incubated in the binding buffer with a fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
A parallel incubation is performed with a high concentration of a known unlabeled ligand to determine non-specific binding.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).[15]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound ligand to pass through.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis : The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures an agonist's ability to activate the inhibitory G-protein (Gαi), which suppresses the production of cyclic AMP (cAMP) by adenylyl cyclase.
-
Materials : Whole cells expressing the DOR (e.g., CHO cells), adenylyl cyclase stimulator (e.g., Forskolin), test compounds, and a cAMP detection kit (e.g., HTRF, ELISA).
-
Procedure :
-
Cells are plated in multi-well plates and incubated.
-
Cells are pre-treated with varying concentrations of the test agonist (this compound or SNC80).
-
Adenylyl cyclase is then stimulated with a fixed concentration of Forskolin to induce cAMP production.[9]
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.
-
-
Data Analysis : The results are plotted as cAMP level versus the log concentration of the agonist. An inhibitory dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (maximum inhibition) for the agonist.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization, internalization, and β-arrestin-mediated signaling.[16]
-
Materials : A cell line co-expressing the DOR and a β-arrestin fusion protein linked to a reporter system (e.g., PathHunter assay using β-galactosidase enzyme fragment complementation, or BRET assays).[12][16]
-
Procedure :
-
The engineered cells are plated in multi-well plates.
-
Cells are stimulated with varying concentrations of the test agonist for a defined period (e.g., 90 minutes at 37°C).[12]
-
Upon agonist-induced receptor activation and phosphorylation, the β-arrestin-reporter fusion protein is recruited to the receptor.
-
This proximity-based interaction generates a measurable signal (e.g., chemiluminescence in the PathHunter assay or a change in BRET ratio).
-
-
Data Analysis : The signal is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. These values can then be used to calculate signaling bias relative to a reference ligand.[17]
References
- 1. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human delta opioid receptor: functional studies on stably transfected Chinese hamster ovary cells after acute and chronic treatment with the selective nonpeptidic agonist SNC-80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel G Protein–Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of TAN-67 and Other δ-Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
The δ-opioid receptor (DOR) has emerged as a promising therapeutic target for neuroprotection in ischemic stroke and other neurodegenerative conditions. Activation of DORs has been shown to mitigate neuronal damage and improve functional outcomes in various preclinical models. This guide provides a comparative overview of the neuroprotective effects of TAN-67, a non-peptidic DOR agonist, and other well-studied δ-agonists, such as [D-Ala2, D-Leu5] enkephalin (DADLE) and SNC80. The information is supported by experimental data, detailed methodologies, and signaling pathway diagrams to facilitate objective comparison.
Quantitative Comparison of Neuroprotective Efficacy
While direct head-to-head comparative studies are limited, this section summarizes key quantitative data from studies employing similar experimental models of cerebral ischemia, primarily the transient middle cerebral artery occlusion (MCAO) model in rodents. This allows for an informed, albeit indirect, comparison of the neuroprotective potential of this compound, DADLE, and SNC80.
| Agonist | Animal Model | Ischemia/Reperfusion Duration | Dosage | Administration Route | Key Neuroprotective Outcome | Reference |
| This compound | C57BL/6 Mice | 1h MCAO / 24h Reperfusion | 3 mg/kg | Intravenous (post-ischemia) | ~50% reduction in infarct volume compared to vehicle.[1][2] | [1][2] |
| C57BL/6 Mice | 1h MCAO / 24h Reperfusion | 4.5 mg/kg | Intravenous (post-ischemia) | ~55% reduction in infarct volume compared to vehicle.[1][2] | [1][2] | |
| DADLE | Rats | 60 min MCAO / 24h or 72h Reperfusion | Not specified | Pre-treatment | Complete inhibition of striatal infarction .[3] | [3] |
| SNC80 | Rats | Spinal Cord Ischemia (9 min) | 400 nmol | Intrathecal (pre-ischemia) | Significant improvement in hind-limb motor function (BBB scores) and increased number of normal neurons compared to vehicle.[4] | [4] |
Note: The data presented above are from different studies and should be interpreted with caution due to potential variations in experimental protocols and animal models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.
-
Animal Model: Male C57BL/6 mice (or other appropriate rodent models).
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A standardized silicon-coated monofilament is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia.
-
For reperfusion, the filament is withdrawn to allow blood flow to resume.
-
-
Confirmation of Ischemia: Cerebral blood flow is often monitored using laser Doppler flowmetry to confirm successful occlusion and reperfusion.
Measurement of Infarct Volume
Quantifying the extent of brain injury is a primary endpoint in preclinical stroke studies.
-
Tissue Preparation: At a predetermined time point after MCAO (e.g., 24 hours), the animals are euthanized, and their brains are removed.
-
Staining: The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC is a colorless salt that is reduced by viable tissue to a red formazan (B1609692) product, leaving the infarcted (non-viable) tissue unstained (white).
-
Image Analysis: The stained brain slices are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.
Neurobehavioral Assessment
Functional outcomes are assessed using a battery of behavioral tests to evaluate motor and neurological deficits.
-
Neurological Deficit Score: A graded scoring system is often used to assess the severity of neurological deficits. For example, a 5-point scale might be used where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling to the contralateral side, 3 = falling to the contralateral side, and 4 = no spontaneous motor activity.[1]
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Grip Strength Test: This test measures forelimb muscle strength.
-
Adhesive Removal Test: This test evaluates sensorimotor function. A small piece of adhesive tape is placed on the animal's paw, and the time it takes for the animal to notice and remove the tape is measured.
Signaling Pathways in δ-Agonist-Mediated Neuroprotection
The neuroprotective effects of δ-opioid agonists are mediated through the activation of several intracellular signaling pathways that promote cell survival and inhibit apoptotic cell death.
Activation of the δ-opioid receptor by agonists like this compound, DADLE, and SNC80 initiates a cascade of intracellular events. A key mechanism involves the activation of G-protein coupled signaling pathways.
Figure 1. General signaling cascade initiated by δ-opioid receptor activation leading to neuroprotection.
Specific Pathways for Different Agonists
While sharing common pathways, different δ-agonists may exhibit some specificity in their signaling profiles.
-
This compound: The neuroprotective effects of this compound have been linked to the modulation of amyloid precursor protein (APP) expression and processing.[1][2] Specifically, this compound has been shown to attenuate the expression of BACE-1 (β-secretase), an enzyme involved in the amyloidogenic processing of APP.[1] This suggests a potential role for this compound in mitigating pathological processes beyond acute ischemic injury.
Figure 2. Proposed signaling pathway for this compound-mediated neuroprotection involving APP processing.
-
DADLE: Studies on DADLE have highlighted the importance of the PI3K/Akt/NF-κB pathway in its neuroprotective effects.[5] Prolonged exposure to DADLE has been shown to epigenetically promote the expression of the anti-apoptotic protein Bcl-2.[5]
Figure 3. PI3K/Akt/NF-κB signaling pathway in DADLE-mediated neuroprotection.
-
SNC80: The neuroprotective effects of SNC80 have also been associated with the activation of pro-survival signaling cascades, although detailed comparative studies on its specific downstream effectors in the context of ischemia are less defined than for DADLE.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a δ-agonist in a preclinical stroke model.
Figure 4. Standard experimental workflow for preclinical evaluation of neuroprotective agents.
Conclusion
This compound and other δ-opioid agonists demonstrate significant neuroprotective potential in preclinical models of ischemic stroke. The available data suggest that these compounds exert their effects through the activation of pro-survival signaling pathways, leading to reduced infarct volume and improved functional outcomes. While this compound shows promise with its ability to modulate APP processing, further direct comparative studies are warranted to definitively establish its efficacy relative to other δ-agonists. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of neuroprotection and drug development.
References
- 1. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TAN-67 and Morphine in Preclinical Analgesia Models
This guide provides an objective comparison of the analgesic efficacy of TAN-67, a selective delta-opioid receptor (DOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Introduction to this compound and Morphine
Morphine, the prototypical MOR agonist, is a cornerstone for managing moderate to severe pain.[1][2] Its powerful analgesic effects are well-documented, but its clinical utility is often hampered by significant side effects, including respiratory depression, constipation, tolerance, and addiction liability.[1][3] This has driven the search for safer, alternative analgesics.
This compound is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), particularly the delta-1 subtype.[4][5][6] Research into DOR agonists like this compound is motivated by the hypothesis that they may produce potent analgesia with a more favorable side-effect profile compared to traditional mu-opioid agonists. This guide examines the evidence from preclinical models to compare their mechanisms and efficacy.
Mechanism of Action and Signaling Pathways
The analgesic effects of both compounds are initiated by their interaction with specific opioid receptors, which are G-protein coupled receptors (GPCRs). However, their downstream signaling cascades exhibit notable differences.
This compound Signaling Pathway:
This compound exerts its effects primarily through the activation of delta-opioid receptors. As a selective DOR agonist, its binding initiates an inhibitory cascade. This involves the Gαi subunit of the G-protein, which, upon activation, inhibits adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating neuronal excitability and reducing the transmission of pain signals.[6] The (-) enantiomer of this compound is responsible for these profound antinociceptive effects.[7][8]
Morphine Signaling Pathway:
Morphine primarily targets the mu-opioid receptor (MOR).[3][9] Its activation also involves the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP, similar to this compound.[3] However, morphine's signaling is more complex and involves multiple pathways that contribute to both its analgesic effects and its adverse side effects. These include:
-
Gβγ Subunit Activity: The Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and inhibit N-type voltage-gated calcium channels, reducing neurotransmitter release.[10]
-
Protein Kinase C (PKC) Activation: Morphine can activate the PLC/PKC signaling pathway, which is implicated in receptor desensitization and the development of tolerance and hyperalgesia.[11][12]
-
PI3Kγ/AKT Pathway: In peripheral neurons, morphine can trigger a PI3Kγ/AKT/nNOS cascade, leading to nitric oxide (NO) production and subsequent activation of KATP channels, which contributes to its peripheral analgesic effect.[13]
Comparative Analgesic Efficacy
The analgesic properties of this compound and morphine have been evaluated in various rodent models of nociception. The data below summarizes their effects in thermal and mechanical pain assays.
Table 1: Efficacy in Thermal Nociception Models (Tail-Flick & Hot/Warm-Plate Tests)
| Compound | Animal Model | Route of Admin. | Dosing | Observed Effect | Citation(s) |
| (-)this compound | Male ICR Mice | Intrathecal (i.t.) | 17.9 to 89.4 nmol | Dose- and time-dependent inhibition of the tail-flick response. | [5] |
| (+)this compound | Male ICR Mice | Intrathecal (i.t.) | 1.8 to 8.9 nmol | Decreased tail-flick latency (hyperalgesia); higher doses caused pain-like responses. | [5][8] |
| Morphine | Mice | Subcutaneous (s.c.) | 5 mg/kg | Strong analgesia in tail-immersion test, with maximal effect at 30 min. | [14] |
| Morphine | Rats (Wistar) | Subcutaneous (s.c.) | 0.45 & 0.9 mg/kg | Significant increase in pain threshold in tail-flick test. | [15] |
| This compound + Morphine | Mice | Intracerebroventricular (i.c.v.) & s.c. | Low-dose morphine | Significantly increased morphine-induced antinociception; shifted the morphine dose-response curve to the left. | [4] |
Table 2: Efficacy in Mechanical Nociception Models (von Frey Test)
| Compound | Animal Model | Route of Admin. | Dosing | Observed Effect | Citation(s) |
| This compound | Male C57BL/6 Mice | Not specified | Not specified | Provides analgesic relief from mechanical allodynia, though this effect was attenuated during alcohol withdrawal. | [16] |
| Morphine | Mice | Subcutaneous (s.c.) | 5 mg/kg | Strong analgesia in tail pressure test, with maximal effect at 60 min. | [14] |
| Morphine | Rats (PSNT model) | Intrathecal (i.t.) | 15 µg/µL/h | Increased paw withdrawal thresholds, indicating reduced mechanical sensitivity. | [17] |
Experimental Protocols & Workflow
Standardized protocols are crucial for assessing and comparing the analgesic effects of novel compounds. Below are summaries of common methodologies cited in the literature.
Key Experimental Methodologies:
-
Animal Models: Studies frequently use male mice (e.g., ICR, C57BL/6 strains) or rats (e.g., Wistar, Sprague-Dawley).[5][14][18] C57BL/6 mice are often chosen for their high basal nociceptive sensitivity and development of analgesic tolerance.[14]
-
Drug Administration: Compounds are administered via various routes to assess central versus peripheral effects. Common routes include subcutaneous (s.c.) for systemic effects, intrathecal (i.t.) for spinal effects, and intracerebroventricular (i.c.v.) for supraspinal effects.[4][5]
-
Analgesia Assays:
-
Tail-Flick/Tail-Immersion Test: A thermal nociception assay where the base of the animal's tail is exposed to a radiant heat source or hot water (e.g., 48-51°C). The latency to flick the tail away from the stimulus is measured as an indicator of analgesia.[4][5][19]
-
Hot/Warm-Plate Test: The animal is placed on a heated surface (e.g., 51°C), and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.[4]
-
Von Frey Test: This assay measures mechanical allodynia. Calibrated filaments are applied to the plantar surface of the paw to determine the pressure threshold that elicits a withdrawal response.[16]
-
Summary and Conclusion
The comparison between this compound and morphine highlights a fundamental trade-off in opioid pharmacology: the balance between analgesic efficacy and adverse effects.
-
Efficacy and Mechanism: Morphine is a potent, broad-spectrum analgesic acting on MORs, but its complex signaling contributes to a narrow therapeutic window.[20] (-)this compound demonstrates clear, dose-dependent antinociceptive effects in preclinical models, mediated specifically by delta-1 opioid receptors.[5] Notably, the (+) enantiomer of this compound can produce opposing, nociceptive effects.[5][8]
-
Therapeutic Potential: The high selectivity of this compound for DORs suggests it may offer a pathway to analgesia with a reduced side-effect profile compared to morphine. Furthermore, studies show that this compound can enhance the analgesic effects of a low dose of morphine.[4] This synergistic interaction suggests a potential role for DOR agonists as adjuncts to traditional opioid therapy, potentially allowing for lower, safer doses of MOR agonists to be used.
For drug development professionals, this compound represents a promising lead compound. Further research is warranted to fully characterize its long-term efficacy, safety profile, and potential for tolerance and dependence, which are critical considerations for its translation into a clinically viable alternative to morphine.
References
- 1. pnas.org [pnas.org]
- 2. Full Opioid Agonists and Tramadol: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Effects of a highly selective nonpeptide delta opioid receptor agonist, this compound, on morphine-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-peptidic delta opioid receptor agonist this compound enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Signaling pathway of morphine induced acute thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. Involvement of delta opioid receptors in alcohol withdrawal-induced mechanical allodynia in male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
TAN-67: A Viable Alternative to Traditional Opioids? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with a safer side-effect profile than traditional opioids has led researchers to explore novel pharmacological targets. One such promising candidate is TAN-67, a nonpeptidic, selective delta-opioid receptor agonist. This guide provides a comprehensive comparison of this compound with traditional mu-opioid receptor agonists like morphine, focusing on their analgesic efficacy, side-effect profiles, and underlying signaling mechanisms, supported by experimental data.
At a Glance: this compound vs. Traditional Opioids
| Feature | This compound ((-)-enantiomer) | Traditional Opioids (e.g., Morphine) |
| Primary Target | Delta-Opioid Receptor (δ-OR), specifically the δ1 subtype | Mu-Opioid Receptor (μ-OR) |
| Analgesic Efficacy | Demonstrates potent antinociceptive effects. | Gold standard for potent analgesia. |
| Respiratory Depression | Preclinical evidence suggests a significantly lower risk. | A primary and often life-threatening side effect. |
| Tolerance | May develop, but potentially at a slower rate than with morphine. | Rapid development of tolerance is a major clinical challenge. |
| Dependence & Reward | Studies indicate a lack of rewarding properties and potentially lower dependence liability. | High potential for dependence and addiction. |
Delving into the Data: A Head-to-Head Comparison
Analgesic Efficacy
Traditional opioids like morphine are well-established for their potent analgesic effects, primarily mediated by the mu-opioid receptor. The efficacy of these drugs is often evaluated using thermal nociceptive tests, such as the hot plate test, where an increase in the latency to a pain response indicates analgesia.
In a comparative context, the (-)-enantiomer of this compound has been shown to produce profound antinociceptive effects. While direct head-to-head studies providing ED50 values for both compounds under identical conditions are limited in the publicly available literature, existing research indicates that this compound possesses significant analgesic properties. For instance, studies have shown that intracerebroventricular (i.c.v.) co-administration of this compound with a low dose of morphine significantly increases the antinociceptive effect in the warm-plate test[1]. Subcutaneous (s.c.) co-administration also shifts the morphine dose-response curve to the left, indicating a potentiation of morphine's analgesic effect[1].
| Compound | Test | Animal Model | Route of Administration | ED50 (mg/kg) |
| Morphine | Hot Plate (52°C-55°C) | Rat | Subcutaneous (s.c.) | 2.6 - 4.5[2] |
| Morphine | Hot Plate | Mouse (C57BL/6J) | Subcutaneous (s.c.) | ~1.0 (for maximal effect)[3] |
| (-)-TAN-67 | Tail-flick | Mouse | Intrathecal (i.t.) | Data not available in a directly comparable format |
Note: Direct comparison of ED50 values requires identical experimental conditions. The data presented here are from separate studies and should be interpreted with caution.
Side-Effect Profile: The Key Differentiator
The most significant advantage of this compound over traditional opioids appears to lie in its improved side-effect profile.
Tolerance: Chronic use of traditional opioids leads to a rapid decline in their analgesic efficacy, a phenomenon known as tolerance. Studies on morphine show that repeated administration leads to a significant increase in the ED50 for analgesia, indicating tolerance development[5]. While tolerance can also develop with delta-opioid agonists, the rate and extent may differ.
Dependence and Rewarding Effects: Traditional opioids have a high liability for abuse and addiction due to their rewarding effects, which are linked to the activation of the mesolimbic dopamine (B1211576) system. The conditioned place preference (CPP) test is a standard method to assess these rewarding properties. Morphine consistently produces a dose-dependent conditioned place preference in mice, with significant effects observed at doses of 0.32, 1, 3.2, and 10 mg/kg (s.c.)[3]. In stark contrast, studies have shown that this compound, when administered alone at doses of 5-20 mg/kg (s.c.), does not induce a conditioned place preference, suggesting a lack of rewarding effects[6]. However, it is noteworthy that co-administration of this compound with morphine can enhance the morphine-induced place preference[6].
Experimental Protocols: A Closer Look at the Methodology
Hot Plate Test for Analgesia
Objective: To assess the thermal analgesic effect of a compound.
Procedure:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).
-
A mouse or rat is placed on the heated surface.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test is performed at baseline and at various time points after the administration of the test compound or vehicle.
-
An increase in the latency to respond is indicative of an analgesic effect.
Whole-Body Plethysmography for Respiratory Depression
Objective: To measure respiratory parameters in conscious, unrestrained animals.
Procedure:
-
The animal is placed in a sealed plethysmography chamber.
-
Airflow in and out of the chamber is continuously monitored by a sensitive pressure transducer.
-
Respiratory parameters such as respiratory rate (breaths per minute) and tidal volume (the volume of air moved in and out of the lungs with each breath) are calculated from the pressure changes.
-
Baseline measurements are taken before drug administration.
-
Measurements are repeated at various time points after the administration of the test compound or vehicle.
-
A decrease in respiratory rate and/or tidal volume indicates respiratory depression.
Conditioned Place Preference (CPP) Test for Rewarding Effects
Objective: To evaluate the rewarding or aversive properties of a drug.
Procedure:
-
Pre-conditioning Phase (Baseline): The animal is allowed to freely explore a two-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning Phase: Over several days, the animal receives the test drug and is confined to one compartment. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.
-
Post-conditioning Phase (Test): The animal is placed back in the apparatus with free access to both compartments, and the time spent in each is recorded.
-
A significant increase in the time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference and suggests rewarding properties.
Signaling Pathways: The Molecular Mechanisms of Action
The distinct pharmacological profiles of this compound and traditional opioids stem from their activation of different receptor subtypes and downstream signaling cascades.
This compound and the Delta-Opioid Receptor Pathway
This compound is a selective agonist for the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of the delta-opioid receptor by this compound primarily involves the following steps:
-
Receptor Binding: this compound binds to the delta-opioid receptor.
-
G-protein Activation: This leads to the activation of inhibitory G-proteins (Gi/o).
-
Downstream Effects: The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. Additionally, this compound-mediated cardioprotection has been shown to involve the activation of ATP-sensitive potassium (KATP) channels[6].
References
- 1. naloxone-precipitated withdrawal jumping: Topics by Science.gov [science.gov]
- 2. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of the effects of fentanyls and other μ opioid receptor agonists on the electrical activity of respiratory muscles in the rat [frontiersin.org]
- 5. Comparison of tolerance to morphine-induced respiratory and analgesic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the highly selective and nonpeptide delta opioid receptor agonist this compound on the morphine-induced place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating TAN-67's Selectivity for the δ1-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TAN-67's performance with other opioid receptor ligands, focusing on its selectivity for the δ1-opioid receptor. The information presented is supported by experimental data to assist researchers in evaluating this compound for their studies.
Introduction to this compound
This compound is a nonpeptidic agonist that demonstrates high affinity and selectivity for the δ-opioid receptor, specifically the δ1 subtype.[1][2] Its unique structure and pharmacological profile suggest its potential as a therapeutic agent. This guide will delve into the binding and functional characteristics of this compound in comparison to other well-established opioid ligands.
Comparative Analysis of Receptor Binding Affinities
The selectivity of an opioid ligand is determined by its binding affinity to different opioid receptor subtypes (μ, δ, and κ). The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
For comparison, the table below summarizes the Ki values of this compound and other common opioid receptor ligands.
| Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity Profile |
| This compound | 0.647[3] | >647[3] | Not Reported | Highly δ-selective |
| pCl-DPDPE | ~0.328[4] | High | High | Highly δ-selective |
| SNC80 | 1.78[5] | 882 | 441 | δ-selective |
| Naltrindole (B39905) | 0.09[6] | 8.1[6] | 2.7[6] | δ-selective antagonist |
| DAMGO | 1430[7] | 1.18[7] | 213[7] | μ-selective agonist |
| U-69593 | High | 3300[8] | 10-18[8] | κ-selective agonist |
Functional Activity at Opioid Receptors
Beyond binding affinity, it is crucial to assess the functional activity of a ligand at the receptor. This is often determined by measuring the half-maximal effective concentration (EC50) and the maximum effect (Emax) in functional assays, such as the inhibition of cyclic AMP (cAMP) production. A lower EC50 value indicates higher potency.
This compound demonstrates high potency at the human δ-opioid receptor, with an EC50 of 1.72 nM in a cAMP inhibition assay.[3] In contrast, its potency at the human μ-opioid receptor is significantly lower, with an EC50 of 1520 nM.[3] The (-)-enantiomer of this compound has been shown to be a full agonist in the mouse vas deferens bioassay.[9]
The following table compares the functional potency and efficacy of this compound with other opioid ligands.
| Compound | δ-Opioid Receptor EC50 (nM) | μ-Opioid Receptor EC50 (nM) | κ-Opioid Receptor EC50 (nM) | Efficacy (Emax) |
| This compound | 1.72[3] | 1520[3] | Not Reported | Full Agonist[9] |
| pCl-DPDPE | Not Reported | Not Reported | Not Reported | Full Agonist |
| SNC80 | 1.9 - 52.8[5][10] | High | High | Full Agonist[11][12] |
| Naltrindole | Antagonist | Antagonist | Antagonist | Antagonist[13] |
| DAMGO | High | ~222[7] | High | Full Agonist[1][12] |
| U-69593 | High | High | 80-109 | Full Agonist[14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Opioid Receptor G-Protein Signaling Pathway.
Caption: Experimental Workflow for Receptor Characterization.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Radiolabeled ligand (e.g., [3H]Naltrindole for δ-opioid receptors).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule, upon receptor activation.
Materials:
-
Intact cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).
-
Test compound (this compound) at various concentrations.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and assay buffer.
Procedure:
-
Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with assay buffer and add varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the EC50 and Emax values.
Conclusion
The experimental data presented in this guide validate that this compound is a potent and highly selective agonist for the δ1-opioid receptor. Its sub-nanomolar affinity for the δ-receptor and over 1000-fold selectivity against the μ-receptor distinguish it from many other opioid ligands. This high selectivity, combined with its non-peptidic nature, makes this compound a valuable tool for researchers investigating the physiological and pathological roles of the δ1-opioid receptor and a promising candidate for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Profile of Nonpeptidic Delta-Opioid Agonists: A Comparative Analysis of TAN-67
The quest for potent analgesics with a favorable side-effect profile has driven extensive research into the delta-opioid receptor (DOR) as a promising therapeutic target. Unlike mu-opioid receptor (MOR) agonists, such as morphine, which are associated with severe side effects including respiratory depression, dependence, and abuse liability, DOR agonists have shown the potential to provide significant pain relief with a reduced risk of these adverse effects. Among the diverse range of DOR agonists, nonpeptidic small molecules like TAN-67 have emerged as particularly promising candidates. This guide provides a comprehensive comparison of this compound with peptidic DOR agonists and the traditional MOR agonist morphine, supported by experimental data, to highlight the advantages of this nonpeptidic compound for researchers, scientists, and drug development professionals.
Key Advantages of Nonpeptidic Agonists like (-)-TAN-67
The primary advantages of nonpeptidic DOR agonists like (-)-TAN-67 over their peptidic counterparts lie in their improved pharmacokinetic properties and favorable side-effect profiles. As a small molecule, (-)-TAN-67 exhibits better potential for oral bioavailability and blood-brain barrier penetration, crucial for a centrally acting analgesic. Furthermore, studies suggest that (-)-TAN-67 and other selective nonpeptidic DOR agonists may offer a wider therapeutic window, providing potent analgesia with a reduced risk of convulsions, respiratory depression, and abuse potential compared to both peptidic DOR agonists and traditional MOR agonists.
Comparative Analysis of Receptor Binding and Functional Activity
The selectivity and potency of an opioid agonist are critical determinants of its therapeutic potential. The following tables summarize the in vitro binding affinities and functional activities of (-)-TAN-67 in comparison to other key opioid receptor agonists.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR Ki / DOR Ki) | Selectivity (KOR Ki / DOR Ki) |
| (-)-TAN-67 | 0.647[1] | >1000[1] | - | >1545 | - |
| SNC80 | 9.4[2][3] | - | - | - | - |
| DPDPE | 2.7[4] | 713[4] | >1500[4] | ~264 | >555 |
| Deltorphin II | High Affinity & Selectivity[5][6] | - | - | - | - |
| Morphine | - | Low nM range | - | - | - |
Table 2: In Vitro Functional Activity (EC50, nM)
| Compound | Receptor | Assay | EC50 (nM) |
| (-)-TAN-67 | Human DOR | Inhibition of cAMP accumulation | 1.72[1] |
| Human MOR | Inhibition of cAMP accumulation | 1520[1] | |
| SNC80 | μ–δ heteromer (HEK293 cells) | G-protein-mediated calcium fluorescence | 52.8 ± 27.8[7] |
In Vivo Analgesic Potency and Side Effect Profile
The true therapeutic potential of an analgesic is determined by its efficacy and safety in in vivo models. The following sections and tables compare the analgesic potency and side-effect profiles of (-)-TAN-67 and related compounds.
Table 3: In Vivo Analgesic Potency (ED50)
| Compound | Animal Model | Test | Route of Administration | ED50 |
| SNC80 | Wild-type mice | - | - | 49 nmol and 53.6 nmol[2] |
While specific ED50 values for (-)-TAN-67 in common analgesia tests were not found in the provided search results, it has been shown to produce profound antinociceptive effects in mice. In contrast, the (+) enantiomer of this compound induces hyperalgesia[8].
Side Effect Profile: A Key Differentiator
A major advantage of selective DOR agonists is their potential for a better side-effect profile compared to MOR agonists.
-
Respiratory Depression: While all opioids carry some risk of respiratory depression, studies in awake sheep have shown that the DOR agonists DPDPE, Deltorphin II, and SNC80 can cause a decrease in pO2 and an increase in pCO2[9]. However, the therapeutic window for analgesia versus respiratory depression is believed to be wider for DOR agonists compared to MOR agonists like morphine, which are potent respiratory depressants[6][10].
-
Abuse Potential: Conditioned place preference (CPP) studies are often used to assess the rewarding and abuse potential of drugs. Studies in mice have shown that this compound, at doses of 5-20 mg/kg (s.c.), did not produce a conditioned place preference on its own, suggesting a low abuse liability[11][12]. In contrast, morphine consistently produces a dose-related place preference[11][12]. Similarly, SNC80 did not support drug self-administration in rhesus monkeys, further suggesting a lower abuse potential for this class of compounds[1][7].
Signaling Pathways of Delta-Opioid Receptor Agonists
Delta-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/Go). Activation of DOR by an agonist like (-)-TAN-67 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). Additionally, DOR activation can modulate various mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in both analgesia and the development of tolerance and dependence.
Recent evidence suggests that some DOR agonists, including this compound, may act as G protein-biased agonists. This means they preferentially activate G protein-dependent signaling pathways over the β-arrestin pathway. β-arrestin recruitment to the receptor is typically associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to some of the undesirable side effects of opioids. A G protein bias, therefore, could contribute to a more favorable therapeutic profile with sustained analgesia and reduced tolerance and side effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for key experiments used in the characterization of opioid agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human DOR, or from brain tissue homogenates) are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]Naltrindole for DOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Hot Plate and Tail Flick Tests for Analgesia
Objective: To assess the analgesic efficacy of a test compound in rodent models of acute thermal pain.
Hot Plate Test Protocol:
-
A hot plate apparatus is maintained at a constant temperature (e.g., 52.5-55°C).
-
A mouse or rat is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.
-
The test compound is administered, and the latency to the nociceptive response is measured at various time points after administration. An increase in latency indicates an analgesic effect.
Tail Flick Test Protocol:
-
The tail of a mouse or rat is exposed to a focused beam of radiant heat.
-
The latency to flick or withdraw the tail from the heat source is measured.
-
A cut-off time (e.g., 10 seconds) is employed to prevent tissue injury.
-
The analgesic effect of a test compound is determined by the increase in tail-flick latency after its administration.
Conclusion
Nonpeptidic delta-opioid receptor agonists, exemplified by this compound, represent a significant advancement in the development of safer and more effective analgesics. Their high selectivity for the DOR, coupled with a potentially G protein-biased signaling mechanism, offers a promising strategy to dissociate the desired analgesic effects from the severe side effects associated with traditional mu-opioid receptor agonists. The improved pharmacokinetic properties of these small molecules further enhance their therapeutic potential. Continued research and development in this area are crucial for translating the promise of selective DOR agonism into clinical reality for the management of pain.
References
- 1. Effects of the delta-opioid agonist SNC80 on the abuse liability of methadone in rhesus monkeys: a behavioral economic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 3. Effects of the Delta Opioid Receptor Agonist SNC80 on Pain-Related Depression of Intracranial Self-Stimulation (ICSS) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emka.scireq.com [emka.scireq.com]
- 5. Respiratory depression and brain hypoxia induced by opioid drugs: Morphine, oxycodone, heroin, and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analgesic and respiratory depressant activity of nalbuphine: a comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects of the delta-selective opioid agonist SNC80 and related compounds in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Respiratory depression after intravenous administration of delta-selective opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the highly selective and nonpeptide delta opioid receptor agonist this compound on the morphine-induced place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of β-arrestin- and G protein-biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of TAN-67 and DPDPE
An Objective Comparison of TAN-67 and DPDPE for Delta-Opioid Receptor Research
Introduction
In the field of opioid pharmacology, the delta-opioid receptor (DOR) has emerged as a promising target for the development of analgesics with potentially fewer side effects than traditional mu-opioid receptor (MOR) agonists. Two of the most widely studied selective DOR agonists are this compound and [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This compound is a non-peptidic small molecule agonist, while DPDPE is a synthetic cyclic peptide derived from the endogenous opioid enkephalin.[1][2] This guide provides a comparative analysis of their receptor binding, functional activity, and underlying signaling mechanisms, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool compound for their studies.
Comparative Performance Data
The pharmacological profiles of this compound and DPDPE are distinguished by their binding affinities and functional potencies at opioid receptors. Both compounds exhibit high selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors.
Receptor Binding Affinity and Selectivity
Binding affinity is typically determined through radioligand competition assays, which measure the ability of a compound to displace a known radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (vs. MOR) | Source Organism/Cell Line | Reference |
| This compound | Human δ-Opioid | 0.647 nM | > 1000-fold | CHO Cells | [1] |
| Human µ-Opioid | > 1000 nM | - | B82 Mouse Fibroblast | [1] | |
| DPDPE | Rat δ-Opioid | 2.7 nM | ~264-fold | Rat Brain | [3] |
| Rat µ-Opioid | 713 nM | - | Rat Brain | [3] | |
| Rat κ-Opioid | > 1500 nM | - | Rat Brain | [3] |
Functional Activity and Potency
The functional activity of these agonists is often assessed by their ability to activate G-protein signaling cascades. This is commonly measured through the inhibition of adenylyl cyclase (leading to reduced cAMP levels) or by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The half-maximal effective concentration (EC₅₀) indicates the compound's potency.
| Compound | Assay Type | Functional Potency (EC₅₀) | Receptor Subtype | Source Organism/Cell Line | Reference |
| This compound | cAMP Inhibition | 1.72 nM | Human δ-Opioid | CHO Cells | [1] |
| cAMP Inhibition | 1520 nM | Human µ-Opioid | B82 Mouse Fibroblast | [1] | |
| (-)-TAN-67 | Agonist Activity (MVD) | IC₅₀ = 3.65 nM | δ-Opioid | Mouse Vas Deferens | [4] |
| DPDPE | G-Protein Activation | - | δ-Opioid | - | [5] |
| cAMP Inhibition | - | δ-Opioid | - | [6] |
Signaling Pathways
Both this compound and DPDPE are agonists for the delta-opioid receptor, which is a G protein-coupled receptor (GPCR). Upon activation, these receptors primarily couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that is central to the receptor's physiological effects.[5][7]
The canonical pathway involves the Gαi/o subunit dissociating from the Gβγ dimer upon agonist binding. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] DPDPE has also been shown to activate the ERK cascade through a G protein-dependent mechanism.[5]
Experimental Protocols
Accurate characterization of opioid ligands relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used to determine the binding and functional profiles of compounds like this compound and DPDPE.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[9]
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells endogenously or recombinantly expressing the opioid receptor of interest. Homogenize cells in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet and determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a selective radioligand (e.g., [³H]Naltrindole for DOR), and serial dilutions of the unlabeled test compound (this compound or DPDPE).
-
Nonspecific Binding: To a separate set of wells, add the radioligand and an excess of a non-radiolabeled, high-affinity ligand to determine nonspecific binding.
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter plates using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot the percent specific binding against the log concentration of the test compound. Use non-linear regression (e.g., a one-site competition model) to calculate the IC₅₀, which can be converted to the Ki value using the Cheng-Prusoff equation.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. linkpeptide.com [linkpeptide.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology of δ-Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Head-to-Head Comparison: TAN-67 vs. Deltorphin II for Delta-Opioid Receptor Research
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional characteristics of two prominent delta-opioid receptor agonists: the non-peptide TAN-67 and the endogenous peptide deltorphin (B1670231) II.
This guide provides a detailed comparison of this compound and deltorphin II, focusing on their binding affinities, in vitro functional activities, and in vivo analgesic effects. The information is presented to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and deltorphin II, facilitating a direct comparison of their pharmacological profiles.
| Compound | Receptor | Kᵢ (nM) | Assay Conditions | Reference |
| (-)-TAN-67 | Human δ-opioid | 0.647 | Radioligand binding inhibition study using [³H]Naltrindole in cells expressing the human delta-opioid receptor. | [1] |
| Deltorphin II | Rat δ-opioid | 0.41 | Radioligand binding assay. | [2] |
| Deltorphin II | δ-opioid | 1.5 | Competitive binding assay. |
| Compound | Assay | IC₅₀ (nM) | Tissue/Cell Line | Reference |
| (-)-TAN-67 | Mouse Vas Deferens | 3.65 | Bioassay using mouse vas deferens. | [3] |
| Deltorphin II | Mouse Vas Deferens | 1.92 ± 0.24 | Electrically evoked contractions of mouse vas deferens. | [4] |
| Compound | Assay | EC₅₀ (nM) | Cell Line | Reference |
| (-)-TAN-67 | cAMP Accumulation | 1.72 | Inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing human δ-opioid receptors. | [1] |
| Deltorphin II | cAMP Accumulation | 73.5 | Inhibition of nociceptor responses. | [5] |
| Compound | Test | Route of Administration | Observed Effect | Reference |
| (-)-TAN-67 | Mouse Tail-Flick | Intrathecal (i.t.) | Produced a dose- and time-dependent inhibition of the tail-flick response at doses from 17.9 to 89.4 nmol. | [6] |
| Deltorphin II | Mouse Tail-Flick | Intracerebroventricular (i.c.v.) | Produced dose- and time-related antinociception. | [7] |
| Deltorphin II | Rat Tail-Flick | Intrathecal (i.t.) | Produced a dose-related inhibition of the tail-flick response. | [8] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
Radioligand (e.g., [³H]DPDPE or [³H]Naltrindole).
-
Unlabeled test compound (this compound or deltorphin II).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the delta-opioid receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Add the prepared cell membranes to each tube and incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To determine the functional potency (EC₅₀) and efficacy of a test compound in activating G-proteins coupled to the delta-opioid receptor.
Materials:
-
Cell membranes expressing the delta-opioid receptor.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Test compound (this compound or deltorphin II).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EDTA).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a series of tubes, add the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each tube to initiate the binding reaction.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the amount of [³⁵S]GTPγS bound to the membranes using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC₅₀ and maximal effect (Eₘₐₓ).
cAMP Accumulation Assay
Objective: To measure the ability of a test compound to inhibit adenylyl cyclase and decrease intracellular cAMP levels via the Gi-coupled delta-opioid receptor.
Materials:
-
Intact cells expressing the delta-opioid receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound or deltorphin II).
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Cell culture medium.
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with the test compound at various concentrations for a specific time.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP accumulation.
Mouse Tail-Flick Test
Objective: To assess the in vivo analgesic effect of a test compound.
Materials:
-
Mice.
-
Tail-flick apparatus (radiant heat source).
-
Test compound (this compound or deltorphin II) dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Acclimation: Acclimate the mice to the testing environment and the restraining device.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intrathecal, intracerebroventricular, subcutaneous).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the percent maximal possible effect (%MPE) or determine the dose that produces a 50% analgesic effect (ED₅₀).
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis of optically active this compound, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of mu- and delta-opioid agonists in vas deferens from mice deficient in MOR gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delta-1 opioid receptor-mediated antinociceptive properties of a nonpeptidic delta opioid receptor agonist, (-)this compound, in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effects of [D-Ala2]deltorphin II, a highly selective delta agonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spinal antinociceptive effects of [D-Ala2]deltorphin II, a novel and highly selective delta-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of TAN-67 Effects: A Comparative Analysis Across Preclinical Studies
An Examination of the Consistency of a Selective Delta-Opioid Receptor Agonist's Pharmacological Profile
In Vitro Pharmacological Profile of TAN-67
The in vitro characteristics of this compound, particularly its binding affinity for the δ-opioid receptor and its functional potency, have been reported in the literature. These parameters are fundamental to understanding its mechanism of action and serve as a benchmark for its biological activity.
| Parameter | Receptor/Assay | Reported Value | Cell Line | Reference |
| Binding Affinity (Ki) | Human δ-opioid receptor | 0.647 nM | - | [1] |
| Functional Potency (EC50) | Inhibition of forskolin-stimulated cAMP accumulation | 1.72 nM | Chinese Hamster Ovary (CHO) cells expressing human δ-opioid receptors | [1] |
| Functional Potency (EC50) | Antinociception (in vivo, intrathecal) | 17.1 nM | - | [2] |
In Vivo Efficacy of this compound: A Cross-Study Comparison
The therapeutic potential of this compound has been evaluated in various animal models, primarily focusing on its antinociceptive, cardioprotective, and neuroprotective effects. The following tables summarize the key findings from these studies.
Antinociceptive Effects
| Animal Model | Assay | Administration Route | Key Finding | Reference |
| Mice | Warm-plate (51°C) | Intracerebroventricular (i.c.v.) and Subcutaneous (s.c.) | Co-administration with low-dose morphine significantly increased antinociception. | [3] |
| Mice | Tail-flick test | Intrathecal (i.t.) | (-)-TAN-67 produced profound antinociceptive effects. | [4] |
Cardioprotective Effects
| Animal Model | Experimental Model | Key Finding | Reference |
| Wistar Rats | 30 min coronary artery occlusion and 2h reperfusion | This compound significantly reduced infarct size from 56 ± 2% to 27 ± 5% of the area at risk. | [5] |
Neuroprotective Effects
| Animal Model | Experimental Model | Key Finding | Reference |
| Mice | 1h middle cerebral artery occlusion and reperfusion | Post-ischemic administration of this compound (3 mg/kg or 4.5 mg/kg) was neuroprotective, as shown by decreased infarct volume. | [6][7] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, detailed methodologies from the cited studies are provided below.
Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for the human δ-opioid receptor.
-
Method: Radioligand binding inhibition studies were conducted using [3H]Naltrindole as the radioligand for the δ-opioid receptor. The assay measures the ability of unlabeled this compound to displace the radioligand from the receptor, allowing for the calculation of the inhibition constant (Ki).[1]
cAMP Accumulation Assay for Functional Potency
-
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
-
Method: Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor were used. Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were stimulated with forskolin. The ability of this compound to inhibit this forskolin-stimulated cAMP accumulation was measured, and the concentration of this compound that produced 50% of the maximal inhibition (EC50) was determined.[1][8]
In Vivo Antinociception Assessment (Warm-Plate Test)
-
Objective: To evaluate the antinociceptive effects of this compound.
-
Animal Model: Male ddY mice.
-
Method: The latency of the mouse to lick its hind paw or jump was measured on a warm plate maintained at 51°C. An increase in this latency is indicative of an antinociceptive effect.[3]
In Vivo Cardioprotection Assessment (Coronary Artery Occlusion Model)
-
Objective: To determine the cardioprotective effects of this compound against ischemia-reperfusion injury.
-
Animal Model: Anesthetized, open-chest Wistar rats.
-
Method: The left coronary artery was occluded for 30 minutes, followed by 2 hours of reperfusion. This compound was infused prior to the occlusion. At the end of the reperfusion period, the heart was excised, and the infarct size was determined as a percentage of the area at risk using tetrazolium staining.[5]
In Vivo Neuroprotection Assessment (Middle Cerebral Artery Occlusion Model)
-
Objective: To assess the neuroprotective effects of this compound in a model of ischemic stroke.
-
Animal Model: Male C57BL/6 mice.
-
Method: A focal cerebral ischemia/reperfusion model was induced by occluding the middle cerebral artery for 1 hour. This compound was administered via tail vein injection after the ischemic period. Neuroprotection was assessed by measuring the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining and evaluating neurological deficits.[6][7]
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound primarily involves the activation of the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The downstream signaling cascades and a general workflow for in vivo efficacy testing are depicted below.
Caption: Signaling pathway of this compound.
Caption: In vivo experimental workflow.
References
- 1. Properties of this compound, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a highly selective nonpeptide delta opioid receptor agonist, this compound, on morphine-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological profile of delta opioid receptor ligands, (+) and (-) this compound on pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-peptidic δ-opioid receptor agonist this compound mediates neuroprotection post-ischemically and is associated with altered amyloid precursor protein expression, maturation and processing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling TAN-67
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with TAN-67 (also known as SB-205607), a potent and selective δ-opioid agonist. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Given the potent pharmacological activity of this compound as an opioid agonist, all handling procedures must be conducted with the utmost care to prevent accidental exposure, which could lead to significant health risks. The following information outlines the necessary personal protective equipment (PPE), handling protocols, and disposal procedures.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid or solution). The following table summarizes the required equipment and its specifications.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. Change the outer glove immediately upon suspected contamination. Regularly inspect gloves for tears or punctures. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated chemical splash goggles are required to protect against splashes and aerosols. |
| Face Protection | Face Shield | A full-face shield should be worn in conjunction with safety goggles, especially when handling solutions or performing procedures with a high risk of splashing. |
| Body Protection | Laboratory Coat | A dedicated, disposable, solid-front laboratory coat with tight-fitting cuffs is required. The coat should be changed immediately if contaminated. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is the minimum requirement when handling powdered this compound. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended. |
Standard Operating Procedure for Handling this compound
The following protocol outlines the step-by-step process for safely weighing and preparing a solution of this compound.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all this compound handling activities.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer) within the fume hood before beginning.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Carefully tare the analytical balance with a piece of weigh paper.
-
Slowly and deliberately transfer the desired amount of powdered this compound onto the weigh paper using a clean spatula. Avoid any actions that could generate dust.
-
Once the desired weight is achieved, carefully fold the weigh paper to contain the powder.
-
-
Solubilization:
-
Transfer the weighed this compound into an appropriately labeled vial.
-
Using a calibrated pipette, add the desired solvent to the vial.
-
Securely cap the vial.
-
Gently vortex the vial until the this compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Post-Handling:
-
All disposable materials that have come into contact with this compound (e.g., weigh paper, pipette tips, outer gloves) must be disposed of as hazardous waste.
-
Thoroughly decontaminate the work surface and any non-disposable equipment with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan for this compound Waste
As a potent opioid, the disposal of this compound and any contaminated materials must be handled with extreme care and in accordance with all federal, state, and local regulations for controlled substances.
-
Waste Segregation: All waste contaminated with this compound, including unused compounds, solutions, contaminated PPE, and disposable labware, must be segregated into a clearly labeled, leak-proof hazardous waste container.
-
DEA Regulations: For the disposal of the pure compound or any unused inventory, follow all applicable Drug Enforcement Administration (DEA) regulations for controlled substances. This may involve using a DEA-registered reverse distributor.[1]
-
In-Lab Deactivation (for trace amounts): For trace amounts of this compound on labware, consult your institution's Environmental Health and Safety (EHS) office for approved chemical deactivation procedures before disposal.
-
Professional Disposal Service: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
